Product packaging for VH032-Peg2-NH-boc(Cat. No.:)

VH032-Peg2-NH-boc

Cat. No.: B12386848
M. Wt: 675.8 g/mol
InChI Key: JLHUENQHQNAMIR-CERRFVOPSA-N
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Description

VH032-Peg2-NH-boc is a useful research compound. Its molecular formula is C33H49N5O8S and its molecular weight is 675.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49N5O8S B12386848 VH032-Peg2-NH-boc

Properties

Molecular Formula

C33H49N5O8S

Molecular Weight

675.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C33H49N5O8S/c1-21-27(47-20-36-21)23-10-8-22(9-11-23)17-35-29(41)25-16-24(39)18-38(25)30(42)28(32(2,3)4)37-26(40)19-45-15-14-44-13-12-34-31(43)46-33(5,6)7/h8-11,20,24-25,28,39H,12-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1

InChI Key

JLHUENQHQNAMIR-CERRFVOPSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to VH032-Peg2-NH-boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-Peg2-NH-boc is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is a key building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound in the development of PROTACs for researchers, scientists, and drug development professionals.

Core Structure and Function

This compound is a heterobifunctional molecule composed of three key moieties:

  • VH032: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 binds to VHL, effectively "hijacking" it for the PROTAC mechanism.

  • Peg2 Linker: A two-unit polyethylene glycol (PEG) linker. The linker connects the VH032 ligand to a ligand for the target protein of interest. The length and composition of the linker are critical for the efficacy of the resulting PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • NH-boc: A Boc-protected amine group. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and specific attachment of a ligand for the protein of interest during PROTAC synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a suitable functional group on the target protein ligand.

The primary function of this compound is to serve as a versatile intermediate for the modular synthesis of VHL-based PROTACs. By providing the VHL-binding element and a flexible linker with a reactive handle, it simplifies the process of creating novel protein degraders.

Mechanism of Action: The PROTAC Pathway

PROTACs synthesized using this compound operate through the ubiquitin-proteasome system to induce the degradation of a target protein. The general mechanism is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the target protein ligand) and the VHL E3 ligase (via the VH032 moiety), forming a ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's natural protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalyze the degradation of another target protein molecule.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (VH032-Linker-Target Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination E2 E2-Ub E2->VHL Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action.

Applications in Drug Discovery: Targeting Key Oncoproteins

VH032-based PROTACs have shown significant promise in targeting proteins implicated in various diseases, particularly cancer. Two prominent examples are the degradation of the Androgen Receptor (AR) in prostate cancer and Bromodomain-containing protein 4 (BRD4) in various malignancies.

Androgen Receptor (AR) Degradation

The Androgen Receptor is a key driver of prostate cancer progression.[1] PROTACs that induce the degradation of AR have the potential to overcome resistance to traditional AR inhibitors.[1]

AR_Signaling_and_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding & Activation AR_PROTAC AR-PROTAC (VH032-based) AR->AR_PROTAC Proteasome_cyto Proteasome AR->Proteasome_cyto Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation VHL_cyto VHL E3 Ligase AR_PROTAC->VHL_cyto VHL_cyto->AR Ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation

Androgen Receptor Signaling and PROTAC-mediated Degradation.
BRD4 Degradation

BRD4 is an epigenetic reader protein that plays a critical role in the transcription of key oncogenes, such as c-MYC.[2] Its degradation has been shown to be a promising therapeutic strategy in various cancers.

BRD4_Signaling_and_Degradation cluster_nucleus_brd4 Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruitment BRD4_PROTAC BRD4-PROTAC (VH032-based) BRD4->BRD4_PROTAC Proteasome_nuc Proteasome BRD4->Proteasome_nuc Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binding RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation & Activation Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes Elongation VHL_nuc VHL E3 Ligase BRD4_PROTAC->VHL_nuc VHL_nuc->BRD4 Ubiquitination

BRD4-mediated Transcription and PROTAC-induced Degradation.

Quantitative Data

The efficacy of PROTACs is typically assessed by measuring their ability to degrade the target protein. Key parameters include DC₅₀ (the concentration of the PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). The following tables summarize representative data for VH032-based PROTACs targeting AR and BRD4.

PROTAC TargetPROTAC NameE3 Ligase LigandLinkerCell LineDC₅₀DₘₐₓReference
Androgen Receptor ARD-266VH032Not specifiedLNCaP0.2-1 nM>95%[1]
ARV-110Not VH032Not specifiedVCaP<1 nM>90%[1]
BRD4 ARV-825Not VH032Not specifiedBurkitt's Lymphoma cellsNot specifiedNot specified

Note: The specific linker for ARD-266 was not detailed in the cited source, and ARV-110 and ARV-825 utilize a different E3 ligase ligand (Cereblon). This data is presented to provide a general understanding of the potency of PROTACs.

Experimental Protocols

Synthesis of a Generic PROTAC using this compound

This protocol describes a general procedure for the final coupling step in the synthesis of a PROTAC, where a carboxylic acid-functionalized target protein ligand is coupled to the deprotected amine of VH032-Peg2-NH₂.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Target Ligand-COOH Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Amide_Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Amide_Coupling Target Ligand-COOH Deprotection->Amide_Coupling VH032-Peg2-NH₂ Purification Purification (e.g., HPLC) Amide_Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

General Workflow for PROTAC Synthesis.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an acid, typically trifluoroacetic acid (TFA), to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure to yield VH032-Peg2-NH₂. This is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the target protein ligand containing a carboxylic acid group in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected VH032-Peg2-NH₂ in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the general steps to assess the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a powerful and versatile tool for the development of VHL-based PROTACs. Its modular design facilitates the synthesis of a wide range of protein degraders, enabling the exploration of targeted protein degradation for various therapeutic applications. A thorough understanding of its structure, the mechanism of action of the resulting PROTACs, and the appropriate experimental protocols are essential for researchers aiming to leverage this technology to advance the frontiers of drug discovery. By enabling the selective removal of disease-causing proteins, PROTACs synthesized from intermediates like this compound hold the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.

References

The PROTAC Revolution: A Deep Dive into VH032 as a VHL Ligand

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key component in this process is the VHL ligand, VH032, a potent and versatile molecule that has become a cornerstone in the design of novel protein degraders. This technical guide provides a comprehensive overview of VH032, from its biochemical properties to its application in PROTAC development, complete with detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.

VH032: A High-Affinity Ligand for the VHL E3 Ligase

VH032 is a synthetic, non-peptidic small molecule designed to mimic the binding of the Hypoxia-Inducible Factor-1α (HIF-1α) to the VHL E3 ligase complex.[1] This interaction is a critical cellular process for regulating the response to changes in oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues, enabling its recognition by VHL, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] VH032 effectively hijacks this natural process by occupying the HIF-1α binding site on VHL, making it an ideal anchor for PROTACs.

Binding Affinity and Physicochemical Properties

VH032 exhibits a strong and specific binding affinity for the VHL protein. This high affinity is crucial for the formation of a stable ternary complex (VHL-PROTAC-Target Protein), which is a prerequisite for efficient target ubiquitination and degradation. The binding affinity of VH032 and its derivatives to VHL has been characterized by various biophysical and biochemical assays, with reported dissociation constants (Kd) in the nanomolar range.

Compound/DerivativeAssay TypeBinding Affinity (K_d, K_i, or IC_50)Reference
VH032Isothermal Titration Calorimetry (ITC)K_d = 185 ± 7 nM[4]
VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)K_i = 33.4 nM[2]
VH032Fluorescence Polarization (FP)IC_50 = 77.8 nM
VH298 (a VH032 analog)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)K_i = 18.9 nM
MZ1 (VH032-based PROTAC)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)K_i = 6.3 nM
VH032-phenolTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)K_i = 14.6 nM
Application in PROTACs: Degradation Efficiency

The true measure of a VHL ligand's utility in a PROTAC is its ability to induce the degradation of a target protein. The efficacy of VH032-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are influenced by factors such as the choice of linker, the target protein ligand, and the specific cellular context.

PROTAC NameTarget ProteinCell LineDC50DmaxReference
MZ1BRD4HeLa~100 nM>90%
ARV-771BET proteins22Rv1<1 nM>95%
SGK3-PROTAC1SGK3231MFP<100 nM~80%
A1874BRD9MOLM-135.3 nM>95%
Compound 12RIPK2THP-16 nM~90%

The VHL-HIF-1α Signaling Pathway and PROTAC Mechanism of Action

Understanding the natural signaling pathway hijacked by VH032-based PROTACs is fundamental to their rational design and application. The following diagram illustrates the VHL-mediated degradation of HIF-1α under normal oxygen conditions and how a VH032-based PROTAC co-opts this machinery to degrade a target protein of interest (POI).

VHL_PROTAC_Pathway VHL-Mediated Ubiquitination and PROTAC Mechanism cluster_normoxia Normoxia: VHL-Mediated HIF-1α Degradation cluster_protac PROTAC-Mediated Target Degradation HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL_complex VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL_complex Recognition Poly-Ub HIF-1α Poly-ubiquitinated HIF-1α VHL_complex->Poly-Ub HIF-1α Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome Poly-Ub HIF-1α->Proteasome Degradation Degradation Proteasome->Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC VH032-based PROTAC PROTAC->Ternary_Complex VHL_complex2 VHL E3 Ligase Complex VHL_complex2->Ternary_Complex Poly-Ub POI Poly-ubiquitinated POI Ternary_Complex->Poly-Ub POI Ubiquitination Ub2 Ubiquitin Ub2->VHL_complex2 Proteasome2 26S Proteasome Poly-Ub POI->Proteasome2 Degradation2 Degradation Proteasome2->Degradation2

Caption: VHL pathway and PROTAC action.

Experimental Protocols

The successful development and characterization of VH032-based PROTACs rely on a suite of robust experimental techniques. This section provides detailed methodologies for key assays.

Synthesis of VH032

The synthesis of VH032 can be achieved through a multi-step process, a general outline of which is provided below. For a detailed, step-by-step protocol with reagent quantities and reaction conditions, refer to the supplementary information in the cited literature.

Synthesis_Workflow General Synthesis Workflow for VH032 A Building Block A (Leucine derivative) Intermediate2 Coupling of A and Intermediate1 A->Intermediate2 B Building Block B (Hydroxyproline derivative) Intermediate1 Coupling of B and C B->Intermediate1 C Building Block C (Benzylamine derivative) C->Intermediate1 D Building Block D (Thiazole derivative) Final_Product VH032 D->Final_Product Intermediate1->Intermediate2 Intermediate2->Final_Product Final Coupling

Caption: VH032 synthesis workflow.

VHL Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the binding of VH032 or VH032-based PROTACs to the VHL complex.

Materials:

  • GST-tagged VCB (VHL-ElonginC-ElonginB) complex

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled VH032 (e.g., BODIPY FL VH032) (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100)

  • Test compounds (VH032 or PROTACs)

  • 384-well low-volume black plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the assay components in the following order:

    • Test compound or DMSO (vehicle control)

    • GST-VCB complex

    • Terbium-labeled anti-GST antibody

    • Fluorescently labeled VH032

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.

  • Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

PROTAC-Induced Protein Degradation Assay: Western Blotting

This is the gold-standard method to confirm and quantify the degradation of a target protein.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and reagents

  • VH032-based PROTAC and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay: NanoBRET™

The NanoBRET™ assay is a proximity-based method to detect protein-protein interactions in living cells, making it ideal for studying PROTAC-induced ternary complex formation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for:

    • Target protein fused to NanoLuc® luciferase (e.g., POI-NLuc)

    • VHL fused to HaloTag® (e.g., HaloTag-VHL)

  • HaloTag® NanoBRET® 618 Ligand (acceptor)

  • NanoBRET® Nano-Glo® Substrate (donor substrate)

  • PROTAC of interest

  • White, 96- or 384-well assay plates

Procedure:

  • Cell Transfection: Co-transfect the cells with the POI-NLuc and HaloTag-VHL plasmids.

  • Assay Plate Preparation: Seed the transfected cells into the assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor emission (~460 nm) and acceptor emission (>610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration.

Experimental and Logical Workflow

The development of a VH032-based PROTAC follows a logical progression of experiments to assess its efficacy. The following diagram outlines a typical workflow.

PROTAC_Workflow Typical Experimental Workflow for PROTAC Evaluation Design PROTAC Design (VH032 + Linker + POI Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binary Binding Assays (PROTAC to VHL and POI) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET, SPR) Binding_Assay->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot, etc.) Ternary_Complex->Degradation_Assay Cell_Viability Cellular Viability/Toxicity Assays Degradation_Assay->Cell_Viability Optimization Optimization (Linker, Ligand Modifications) Cell_Viability->Optimization Iterative Process In_Vivo In Vivo Studies Cell_Viability->In_Vivo Optimization->Design

Caption: PROTAC evaluation workflow.

Conclusion

VH032 has firmly established itself as a powerful and versatile VHL ligand for the development of PROTACs. Its high binding affinity, well-characterized properties, and synthetic tractability have made it an invaluable tool for researchers in both academia and industry. As the field of targeted protein degradation continues to expand, the foundational understanding of molecules like VH032 will be paramount in designing the next generation of highly potent and selective therapeutics. This guide provides a solid technical foundation for researchers embarking on or advancing their work in this exciting and rapidly evolving area of drug discovery.

References

A Technical Introduction to the Synthesis and Application of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and characterization of Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed protocols, quantitative data, and visual representations of key processes to facilitate the design and implementation of VH032-based PROTACs.

Introduction to PROTAC Technology and the Role of VH032

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[3] Small molecule ligands that bind to VHL can be incorporated into PROTACs to hijack this E3 ligase. VH032 is a potent and well-characterized VHL ligand with a binding affinity (Kd) of approximately 185 nM.[4] Its favorable properties have made it a widely used component in the development of PROTACs targeting a diverse range of proteins implicated in various diseases.

The VHL-Mediated Ubiquitin-Proteasome Pathway

PROTACs utilizing VH032 initiate a cascade of intracellular events leading to the degradation of the target protein. The process begins with the PROTAC molecule simultaneously binding to both the POI and the VHL E3 ligase, forming a ternary complex.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

VHL_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC (VH032-Linker-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ub Ubiquitin (Ub) Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

VHL-mediated protein degradation pathway initiated by a VH032-based PROTAC.

Synthesis of VH032-Based PROTACs

The synthesis of a VH032-based PROTAC is a multi-step process that begins with the synthesis of the VH032 core, followed by linker attachment and conjugation to the POI ligand.

Synthesis of VH032 Amine: A Key Building Block

A common and crucial precursor for many VH032-based PROTACs is VH032 amine. A feasible, column chromatography-free, multi-gram scale synthetic process has been reported, making this key building block more accessible for research and development. The synthesis involves the coupling of four main building blocks.

VH032_Amine_Synthesis Leucine_Deriv Leucine Derivative Intermediate1 Dipeptide Intermediate Leucine_Deriv->Intermediate1 Proline_Deriv Hydroxyproline Derivative Proline_Deriv->Intermediate1 Thiazole_Deriv 4-Methylthiazole Derivative Intermediate2 Aromatic Intermediate Thiazole_Deriv->Intermediate2 Benzylamine_Deriv Protected Benzylamine Benzylamine_Deriv->Intermediate2 Protected_VH032_Amine Protected VH032 Amine Intermediate1->Protected_VH032_Amine Amide Coupling Intermediate2->Protected_VH032_Amine Amide Coupling VH032_Amine VH032 Amine Protected_VH032_Amine->VH032_Amine Deprotection

Logical workflow for the synthesis of the VH032 amine building block.
Linker Attachment and Conjugation to POI Ligand

Once VH032 amine or other functionalized derivatives like VH032-OH are synthesized or obtained commercially, the next step is the attachment of a linker, followed by conjugation to the POI ligand. The choice of linker (e.g., polyethylene glycol (PEG), alkyl chains) and the conjugation chemistry are critical for the efficacy of the final PROTAC.

3.2.1. Amide Bond Formation:

A common strategy involves the coupling of VH032 amine with a POI ligand that has a carboxylic acid functional group. This is typically achieved using standard peptide coupling reagents.

3.2.2. Alkylation:

For PROTACs utilizing VH032-OH, an alkylation reaction with a linker containing a suitable leaving group (e.g., a halide) can be employed.

Quantitative Data on VH032-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize reported data for VH032-based PROTACs targeting various proteins.

Table 1: Degradation Efficiency of VH032-Based PROTACs Targeting Bromodomain-Containing Proteins

PROTAC NameTarget ProteinLinker TypeDC50 (nM)Dmax (%)Cell Line
MZ1BRD4PEG25 - 920>90HEK293
SIM1 (Trivalent)BRD2Branched0.7 - 9.5>90HEK293
PROTAC 23BRD7/9Not Specified4.5 / 1.8>90EOL-1, A-204
JQ-1 based PROTACBRD4Phenyl glutarimide0.87Not SpecifiedMV4-11

Table 2: Degradation Efficiency of VH032-Based PROTACs Targeting Kinases

PROTAC NameTarget ProteinLinker TypeDC50 (nM)Dmax (%)Cell Line
SIAIS178BCR-ABLNot Specified8.5Not SpecifiedK562
P19PBCR-ABL (wt & mutant)Not Specified20Not SpecifiedK562
PROTAC 4-aMultiple KinasesPEGVariedVariedJurkat
PROTAC 6-bMultiple KinasesAlkylVariedVariedJurkat

Experimental Protocols for PROTAC Characterization

A robust characterization of newly synthesized PROTACs is essential to validate their mechanism of action and determine their efficacy and selectivity. The following section outlines key experimental protocols.

General Workflow for PROTAC Synthesis and Characterization

The overall process of developing a VH032-based PROTAC involves a cyclical workflow of design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation Design PROTAC Design (POI Ligand, Linker, VH032) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cell_Culture->Target_Engagement Ternary_Complex Ternary Complex Assay (e.g., TR-FRET) Cell_Culture->Ternary_Complex Degradation_Assay Degradation Assay (Western Blot, MS) Cell_Culture->Degradation_Assay Degradation_Assay->Design Optimization

A typical experimental workflow for the development and evaluation of PROTACs.
Detailed Methodologies

5.2.1. Amide Coupling of VH032 Amine with a Carboxylic Acid-Containing POI Ligand using HATU

  • Reagents and Materials:

    • VH032 amine

    • POI ligand with a carboxylic acid

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • HPLC for purification

    • Mass spectrometer and NMR for characterization

  • Procedure:

    • Dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add VH032 amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the desired PROTAC.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

5.2.2. Western Blot Analysis of PROTAC-Induced Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The use of VH032 as an E3 ligase ligand has proven to be a highly effective strategy in the development of PROTACs for a wide array of protein targets. This guide provides a foundational understanding and practical protocols for the synthesis and characterization of VH032-based PROTACs. The modular nature of PROTAC design, coupled with the robust and well-characterized VHL-VH032 interaction, offers a powerful platform for the continued exploration and development of this transformative therapeutic modality. As research in this field progresses, the optimization of linker chemistry and the exploration of new POI ligands will undoubtedly expand the therapeutic potential of VH032-based PROTACs.

References

An In-Depth Technical Guide on VH032-Peg2-NH-boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VH032-Peg2-NH-boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the core components of this compound, its application in synthesizing potent protein degraders, and the experimental protocols necessary for their evaluation.

Introduction to this compound

This compound is a heterobifunctional molecule composed of three key moieties:

  • VH032: A potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By binding to VHL, this component of the PROTAC recruits the cellular machinery responsible for tagging proteins for degradation.

  • Peg2 Linker: A short polyethylene glycol (PEG) linker consisting of two ethylene glycol units. The linker plays a crucial role in a PROTAC's efficacy by connecting the VHL ligand to a warhead that binds the target protein. The length and composition of the linker influence the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

  • NH-boc Group: A Boc (tert-butoxycarbonyl) protected amine. This protecting group masks a reactive amine functionality on the linker. The Boc group is stable under many synthetic conditions but can be readily removed under acidic conditions to reveal the free amine. This amine then serves as a conjugation point for attaching a "warhead" - a ligand designed to bind to a specific protein of interest that is targeted for degradation.

The strategic combination of these three components makes this compound a versatile and valuable tool for the modular synthesis of PROTACs aimed at a wide array of protein targets.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized from this compound operate by hijacking the body's natural ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to both the target protein of interest (POI) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

  • Polyubiquitination: A chain of ubiquitin molecules (polyubiquitination) is built upon the target protein, which acts as a signal for degradation.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins into smaller peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC (VH032-Linker-Warhead) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Quantitative Data for a this compound Derived PROTAC

ParameterDescriptionValue (Hypothetical)Cell Line
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.15 nMHEK293T
Dmax The maximum percentage of target protein degradation achieved.>90%HEK293T
Binding Affinity (to BRD4) The dissociation constant (Kd) of the warhead to the target protein.~50 nM-
Binding Affinity (to VHL) The dissociation constant (Kd) of the VH032 ligand to the E3 ligase.~185 nM-

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PROTACs derived from this compound.

Synthesis and Deprotection of this compound

Objective: To prepare the active VH032-Peg2-NH2 linker-ligand for conjugation with a target protein ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected VH032-Peg2-NH2.

  • Confirm the identity and purity of the product by NMR and mass spectrometry.

Synthesis_Workflow Start This compound Deprotection Deprotection (TFA/DCM) Start->Deprotection Amine VH032-Peg2-NH2 Deprotection->Amine Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling Warhead Target Ligand (e.g., JQ1-COOH) Warhead->Coupling PROTAC Final PROTAC Coupling->PROTAC

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC stock solution

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, mix, and read the luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

Materials:

  • Cells expressing the target protein and VHL

  • PROTAC

  • Non-denaturing lysis buffer

  • Antibody against the target protein or VHL

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or VHL overnight at 4°C.

  • Complex Capture: Add Protein A/G beads/resin to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads/resin and wash several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads/resin.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullins). An increased association between the target protein and VHL in the presence of the PROTAC confirms ternary complex formation.

Signaling Pathway Modulation

PROTACs targeting key regulatory proteins can have profound effects on cellular signaling pathways. For example, a PROTAC targeting BRD4, a member of the BET family of proteins, can lead to the downregulation of oncogenes such as c-MYC. BRD4 acts as a transcriptional co-activator, and its degradation disrupts the transcriptional machinery responsible for the expression of genes involved in cell proliferation and survival.

BRD4_Signaling Degradation Degradation Transcription Transcription Degradation->Transcription Inhibits

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its modular nature allows for the facile synthesis of degraders for a multitude of protein targets. By understanding the principles of PROTAC design, the mechanism of action, and the appropriate experimental methodologies for their evaluation, researchers can effectively leverage this technology to develop novel therapeutics and to probe the function of specific proteins in health and disease. The continued exploration of different warheads in combination with the this compound scaffold holds significant promise for expanding the druggable proteome.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to E3 Ligase Recruitment with VH032

This guide provides a comprehensive technical overview of VH032, a pivotal small molecule ligand used for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is designed to serve as a core resource for professionals in drug discovery and chemical biology, with a focus on the principles and practical applications of VH032 in targeted protein degradation.

Introduction: The Role of VH032 in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for intracellular protein degradation in eukaryotic cells.[1] E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them.[2] This polyubiquitination marks the protein for degradation by the 26S proteasome.[2]

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[1][3] This complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, naturally targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions.

VH032 is a potent and selective synthetic ligand that binds to VHL. It was developed through structure-guided design to mimic the hydroxyproline motif of HIF-1α, thereby disrupting the VHL:HIF-1α interaction. The primary application of VH032 in drug development is as a VHL-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a ligand for an E3 ligase (such as VH032), and a chemical linker that connects them. By simultaneously binding to the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the POI into close proximity to the ligase, leading to its ubiquitination and subsequent degradation.

Mechanism of Action: VH032-Mediated E3 Ligase Recruitment

The mechanism of action for a VH032-based PROTAC involves several key steps that hijack the cell's natural protein disposal system:

  • Binary Complex Formation : The two ends of the PROTAC molecule independently bind to their respective targets. The VH032 moiety binds to the VHL E3 ligase, while the other ligand binds to the Protein of Interest (POI).

  • Ternary Complex Formation : The formation of the two binary complexes facilitates the assembly of a key productive ternary complex, consisting of the POI, the PROTAC, and the VHL E3 ligase. The stability and geometry of this complex are critical for efficient degradation and are influenced by factors like linker length and composition, as well as cooperative interactions between the proteins.

  • Ubiquitination : Within the ternary complex, the VHL E3 ligase acts on the recruited POI as a neo-substrate. The ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst, is then released and can recruit another POI molecule, continuing the degradation cycle.

Below is a diagram illustrating the catalytic cycle of a VH032-based PROTAC.

PROTAC_Mechanism cluster_main POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC VH032-Linker-Target Ligand (PROTAC) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination E1_E2 E1 + E2 + Ubiquitin E1_E2->Ternary Provides Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->VHL Release Degraded Degraded Peptides Proteasome->Degraded Degradation caption PROTAC Catalytic Cycle

PROTAC Catalytic Cycle

Quantitative Data: Binding Affinities and Potency

The binding affinity of VH032 to VHL is a critical parameter for its effectiveness in PROTACs. Various biophysical techniques have been used to quantify this interaction. The data below summarizes key binding and inhibitory values for VH032 and related compounds.

Compound/ProbeAssay TypeValue TypeValueTargetReference
VH032-Kd185 nMVHL E3 Ligase
VH032 (1)TR-FRETIC5077.8 nMGST-VCB Complex
VH032 (1)TR-FRETKi33.4 nMGST-VCB Complex
VH032 (1)FPIC50352.2 nMGST-VCB Complex
VH032 (1)FPKi142.1 nMGST-VCB Complex
BODIPY FL VH032 (5)TR-FRETKd3.01 nMVCB Protein Complex
BODIPY FL VH032 (5)FPKd100.8 nMVCB Protein Complex
VH101-Kd44 nMVHL

Note: VCB refers to the VHL-ElonginC-ElonginB protein complex. Different assay conditions can lead to variations in measured values.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and validate the function of VH032-based PROTACs.

VHL Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of a compound (like VH032) to the VHL complex by detecting the proximity-based energy transfer between a donor and an acceptor fluorophore.

Methodology:

  • Reagents : Terbium-labeled anti-GST antibody (donor), GST-tagged VCB complex, and a fluorescently labeled VH032 probe (e.g., BODIPY FL VH032, acceptor).

  • Procedure :

    • Dispense a fixed concentration of the GST-VCB complex and the Terbium-anti-GST antibody into a microplate.

    • Add serial dilutions of the competitor compound (e.g., VH032).

    • Add a fixed concentration of the fluorescent VH032 probe.

    • Incubate the plate to allow binding to reach equilibrium.

  • Detection : Excite the terbium donor at ~340 nm. If the fluorescent probe is bound to the VCB complex, FRET occurs, and an emission signal from the acceptor (e.g., BODIPY FL at ~520 nm) is detected.

  • Data Analysis : Plot the emission ratio against the competitor concentration. Fit the data to a suitable binding model to determine the IC50, which can then be converted to a Ki or Kd value.

In Vitro Ubiquitination Assay

This biochemical assay confirms that the PROTAC-induced ternary complex is functional and can mediate the ubiquitination of the target protein.

Methodology:

  • Reagents : Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2D family), ubiquitin, ATP, purified VHL complex, purified target protein (POI), and the VH032-based PROTAC.

  • Procedure :

    • Combine all reaction components in an appropriate buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at 30-37°C for 1-2 hours.

    • Quench the reaction by adding SDS-PAGE loading buffer.

  • Detection : Analyze the reaction products by SDS-PAGE and Western blot. Use an antibody specific to the POI to detect a ladder of higher molecular weight bands, which corresponds to the poly-ubiquitinated protein.

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in the levels of a target protein within cells following treatment with a PROTAC.

Methodology:

  • Cell Culture : Plate cells and allow them to adhere overnight.

  • Treatment : Treat the cells with a dose-response of the VH032-based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include necessary controls: a vehicle control (e.g., DMSO), a negative control PROTAC (e.g., with an inactive E3 ligase ligand), and co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) to confirm the degradation pathway.

  • Cell Lysis : Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot :

    • Separate equal amounts of total protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

    • Visualize the bands using chemiluminescence or fluorescence imaging.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Below is a diagram representing the logical workflow for validating VH032-based PROTAC activity.

Experimental_Workflow cluster_workflow start Design & Synthesize VH032-PROTAC biochem Biochemical Assays start->biochem binding Confirm VHL Binding (e.g., TR-FRET, FP, ITC) biochem->binding ternary Assess Ternary Complex Formation (e.g., AlphaLISA) biochem->ternary ub_assay In Vitro Ubiquitination Assay biochem->ub_assay cell_based Cell-Based Assays binding->cell_based ternary->cell_based ub_assay->cell_based permeability Assess Cell Permeability (e.g., NanoBRET, PAMPA) cell_based->permeability degradation Measure Protein Degradation (Western Blot, Proteomics) cell_based->degradation controls Mechanism Confirmation (MG132, MLN4924, Neg. Controls) degradation->controls end Validated PROTAC controls->end caption PROTAC Validation Workflow

PROTAC Validation Workflow

Ternary Complex Formation: The Heart of PROTAC Efficacy

The formation of a stable and conformationally competent ternary complex is the determining factor for a PROTAC's degradation efficiency. The interactions within this complex are more than just the sum of the two binary binding events.

  • Cooperativity : This refers to the influence that the binding of one protein has on the binding of the other. Positive cooperativity (α > 1) means that the binding of the POI to the PROTAC enhances the PROTAC's affinity for VHL (or vice versa), leading to a more stable ternary complex and often more efficient degradation. Negative cooperativity (α < 1) can hinder complex formation.

  • Linker Optimization : The chemical linker is not merely a passive spacer. Its length, rigidity, and composition are crucial for allowing the two proteins to adopt a productive orientation for ubiquitin transfer.

  • Structural Insights : High-resolution structural data from X-ray crystallography or cryo-EM of the ternary complex provides invaluable information for the rational design of more potent and selective degraders. These structures reveal the key protein-protein and protein-linker interactions that stabilize the complex.

The diagram below illustrates the equilibrium dynamics of ternary complex formation.

Ternary_Complex cluster_ternary POI Target Protein (POI) Binary1 POI-PROTAC Binary Complex POI->Binary1  + PROTAC (Kd_POI) VHL VHL E3 Ligase Binary2 PROTAC-VHL Binary Complex VHL->Binary2  + PROTAC (Kd_VHL) PROTAC PROTAC Ternary POI-PROTAC-VHL Ternary Complex Binary1->Ternary  + VHL Binary2->Ternary  + POI caption Ternary Complex Equilibrium

References

An In-depth Technical Guide to VH032-Peg2-NH-boc: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-Peg2-NH-boc is a crucial chemical intermediate extensively utilized in the burgeoning field of targeted protein degradation (TPD). Specifically, it serves as a von Hippel-Lindau (VHL) E3 ligase ligand, functionalized with a two-unit polyethylene glycol (PEG) linker and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic design makes it an essential component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, handling, and application of this compound for professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a complex organic molecule designed for further chemical modification. While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts and data available from commercial suppliers.

PropertyValueSource
Molecular Formula C33H49N5O8S
Molecular Weight 675.84 g/mol
CAS Number 2162120-75-2
Appearance White to off-white solid (typical)Inferred from related compounds
Purity Typically ≥95% (by HPLC)
Solubility Soluble in organic solvents such as DMSO and DCM.[1]
Storage Recommended storage at -20°C. Shipped at ambient temperature.

Mechanism of Action in PROTACs

This compound itself is not a pharmacologically active agent but a precursor. The VH032 component is a potent ligand for the VHL E3 ubiquitin ligase. Once deprotected and conjugated to a target protein ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system. The PROTAC forms a ternary complex between the VHL E3 ligase and the target protein, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (VH032-Linker-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein (POI) PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-POI) VHL->Ternary Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Experimental Protocols

The primary utility of this compound lies in its role as a synthon for PROTACs. The following are generalized protocols for its use.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. This allows for the selective deprotection of the terminal amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Nitrogen or Argon atmosphere

  • Rotary evaporator

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM or dioxane (e.g., 0.1 M concentration) under an inert atmosphere.

  • To the stirred solution, add an excess of the deprotecting agent. For TFA, a 1:1 mixture of DCM and TFA is common. For HCl, 10-20 equivalents of 4M HCl in dioxane can be used.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • For complete removal of residual acid, co-evaporate the residue with DCM (3x).

  • The resulting amine salt (TFA or HCl salt) can often be used in the next step without further purification. If a neutral amine is required, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

Amide Coupling for PROTAC Synthesis

Following Boc deprotection, the newly exposed primary amine can be coupled with a carboxylic acid on a target protein ligand to form the final PROTAC molecule.

Materials:

  • Deprotected VH032-Peg2-NH2 (as an amine salt or free base)

  • Target protein ligand with a carboxylic acid functional group

  • Anhydrous Dimethylformamide (DMF)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the target protein ligand (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir this mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected VH032-Peg2-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.

Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Amine VH032-Peg2-NH2 (Amine Salt) Deprotection->Amine Coupling Amide Coupling (HATU, DIPEA) Amine->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC TargetLigand Target Ligand-COOH TargetLigand->Coupling Purification Purification (HPLC) PROTAC->Purification

Caption: General PROTAC Synthesis Workflow.

VHL E3 Ligase Signaling Pathway Context

The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^). Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize, bind, and target HIF-1α for ubiquitination and subsequent proteasomal degradation. VH032 mimics the hydroxylated HIF-1α, thus binding to VHL. In the context of a PROTAC, this binding event initiates the degradation of a linked target protein.

VHL_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHDs (+O2) HIF1a->PHD OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Ubiquitination Ubiquitination VHL_complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation HIF1a_hyp HIF-1α Stabilization Stabilization & Dimerization (with HIF-1β) HIF1a_hyp->Stabilization Transcription Gene Transcription (e.g., Angiogenesis) Stabilization->Transcription

Caption: Simplified VHL-HIF-1α Signaling Pathway.

Conclusion

This compound is a high-value chemical tool for the synthesis of VHL-recruiting PROTACs. Its structure is optimized for the straightforward incorporation of a VHL ligand into a bifunctional degrader molecule. Understanding its chemical properties and the standard protocols for its deprotection and conjugation are essential for researchers in the field of targeted protein degradation. The ability to harness the cellular ubiquitin-proteasome system through molecules derived from this intermediate offers a powerful strategy for the development of novel therapeutics against a wide range of diseases.

References

Exploring Different PEG Linkers for VH032: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of various polyethylene glycol (PEG) linkers with VH032, a potent von Hippel-Lindau (VHL) E3 ligase ligand integral to the development of Proteolysis Targeting Chimeras (PROTACs). We delve into the critical role of the PEG linker in modulating the physicochemical properties and biological activity of VH032-based PROTACs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Role of PEG Linkers in VH032-Based PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the E3 ligase ligand (in this case, VH032) and the target protein ligand is a critical determinant of the PROTAC's efficacy.[3][4] PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which allows for the optimization of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[3]

The length and composition of the PEG linker can significantly impact a PROTAC's:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate a productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.

  • Membrane Permeability: A crucial factor for oral bioavailability, permeability is influenced by the linker's ability to shield polar surface area. Shorter PEG linkers generally lead to more permeable compounds.

  • Solubility and Physicochemical Properties: PEG linkers can enhance the solubility of PROTAC molecules.

  • Degradation Potency (DC50) and Maximal Degradation (Dmax): The linker's characteristics directly affect the efficiency of target protein degradation.

Quantitative Data on VH032-PEG Linker Conjugates

The following tables summarize key quantitative data from studies exploring different PEG linkers with VH032.

Table 1: Permeability and Lipophilic Permeability Efficiency of VH032-Based PROTACs with Varying Linkers

Compound SeriesNumber of PEG UnitsPermeability (P_e_) (× 10⁻⁶ cm/s)Lipophilic Permeability Efficiency (LPE)Reference
SL-X Series
408.6-
630.2-
MZ Series
720.6-
830.03-
940.006-
AT Series
1510.005-
1620.005-
MZP Series
102--
114--
CM/CMP Series
12---
13---
14---

Data extracted from "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs". Note that direct comparison between series should be made with caution due to differences in the target-binding ligand and attachment points.

Table 2: Binding Affinity of VH032 and Derivatives to VHL

CompoundK_d_ (nM)Assay MethodReference
VH032185Not Specified
VH032352.2 (IC₅₀)TR-FRET
VH298 (related VHL inhibitor)288.2 (IC₅₀)TR-FRET
Ester-containing analog (3)1.7-fold higher than 4Fluorescence Polarization
Amide-containing analog (4)-Fluorescence Polarization
BODIPY FL VH032 (5)3.01TR-FRET

K_d_ (dissociation constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate stronger binding.

Signaling Pathway and Mechanism of Action

VH032 functions by binding to the VHL E3 ligase and disrupting its interaction with Hypoxia-Inducible Factor-alpha (HIF-α). Under normal oxygen conditions (normoxia), HIF-α is hydroxylated, recognized by VHL, and subsequently ubiquitinated and degraded by the proteasome. By inhibiting the VHL:HIF-α interaction, VH032 stabilizes HIF-α, leading to the activation of the hypoxic response. In the context of a PROTAC, the VH032 moiety serves to recruit the VHL E3 ligase to a specific target protein for degradation.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_vh032 Hypoxia or VH032 Inhibition HIF_alpha HIF-α PHDs PHDs (Prolyl Hydroxylases) HIF_alpha->PHDs hydroxylated_HIF_alpha Hydroxylated HIF-α PHDs->hydroxylated_HIF_alpha Hydroxylation O2 O₂ O2->PHDs VHL_complex VHL E3 Ligase Complex hydroxylated_HIF_alpha->VHL_complex Recognition ubiquitinated_HIF_alpha Ubiquitinated HIF-α VHL_complex->ubiquitinated_HIF_alpha Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome ubiquitinated_HIF_alpha->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha2 HIF-α Stabilized_HIF_alpha Stabilized HIF-α HIF_alpha2->Stabilized_HIF_alpha VHL_complex2 VHL E3 Ligase Complex VH032 VH032 VH032->VHL_complex2 Inhibition Dimerization Dimerization Stabilized_HIF_alpha->Dimerization HIF_beta HIF-β HIF_beta->Dimerization HIF_complex HIF Complex Dimerization->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation Gene_Expression Hypoxia Response Gene Expression Nucleus->Gene_Expression PROTAC_Mechanism PROTAC VH032-PEG-Target Ligand (PROTAC) Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target->Ternary_Complex VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Target Fragments Proteasome->Degradation PAMPA_Workflow Start Start Prepare_Plates Prepare Donor and Acceptor Plates Start->Prepare_Plates Coat_Membrane Coat PVDF membrane of acceptor plate with lipid solution (e.g., dodecane) Prepare_Plates->Coat_Membrane Add_Compound Add test compound solution to donor plate wells Prepare_Plates->Add_Compound Add_Buffer Add buffer to acceptor plate wells Prepare_Plates->Add_Buffer Assemble_Sandwich Assemble PAMPA sandwich (donor plate, membrane, acceptor plate) Coat_Membrane->Assemble_Sandwich Add_Compound->Assemble_Sandwich Add_Buffer->Assemble_Sandwich Incubate Incubate at room temperature for a specified time (e.g., 5 hours) Assemble_Sandwich->Incubate Separate_Plates Separate donor and acceptor plates Incubate->Separate_Plates Analyze_Concentrations Determine compound concentrations in donor and acceptor wells (e.g., by UV-Vis spectroscopy or LC-MS) Separate_Plates->Analyze_Concentrations Calculate_Pe Calculate permeability coefficient (Pe) Analyze_Concentrations->Calculate_Pe End End Calculate_Pe->End

References

The Discovery and Development of VH032-Peg2-NH-boc: A Technical Guide for PROTAC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VH032-Peg2-NH-boc, a pivotal intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound serves as a critical building block, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible polyethylene glycol (PEG) linker, and a Boc-protected amine for facile conjugation to a target protein ligand. This document details the discovery, synthesis, and biological evaluation of VH032-related compounds, providing researchers with the necessary information to effectively utilize this key intermediate in their PROTAC discovery and development programs.

Introduction: The Rise of PROTACs and the Role of VHL

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited E3 ligase in PROTAC design due to its well-characterized interaction with the Hypoxia-Inducible Factor 1α (HIF-1α) and the availability of potent small molecule ligands. VH032 is one such high-affinity VHL ligand that has been extensively utilized in the development of VHL-based PROTACs. This compound is a derivative of VH032, functionalized with a two-unit polyethylene glycol (PEG2) linker and a tert-butyloxycarbonyl (Boc)-protected amine. This design allows for straightforward conjugation to a POI ligand while providing optimal spacing and solubility for the resulting PROTAC.

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHDs are inactive, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. VHL-recruiting PROTACs hijack this natural degradation pathway.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Prolyl Hydroxylation VHL VHL PHDs->VHL Recognition Ub Ub VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation HIF-1α_stable HIF-1α (stabilized) Nucleus Nucleus HIF-1α_stable->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Transcriptional Activation PROTAC_Mechanism PROTAC Mechanism of Action PROTAC VH032-Linker-POI Ligand POI Protein of Interest PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) E2 E2-Ub Ternary_Complex->E2 Recruitment Ub_POI Ubiquitinated POI E2->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasome->PROTAC Release & Recycle VH032_Amine_Synthesis Convergent Synthesis of VH032 Amine Leucine Boc-L-Leucine Dipeptide Boc-Leu-Pro Leucine->Dipeptide Proline L-Proline derivative Proline->Dipeptide VH032_Amine VH032 Amine Dipeptide->VH032_Amine Amide Coupling Benzylamine 4-(4-methylthiazol-5-yl) benzylamine Benzylamine->VH032_Amine Amide Coupling Experimental_Workflow General Experimental Workflow for Binding Assays start Start plate_prep Prepare serial dilutions of test compound start->plate_prep add_reagents Add assay reagents (VHL protein, fluorescent probe) plate_prep->add_reagents incubation Incubate at room temperature add_reagents->incubation measurement Measure signal (TR-FRET or FP) incubation->measurement analysis Data analysis (IC50 determination) measurement->analysis end End analysis->end

Methodological & Application

Synthesis of a VH032-PEG2-NH-Boc PROTAC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH032, a polyethylene glycol (PEG) linker, and a ligand for a target protein. Specifically, this protocol outlines the synthesis of a bromodomain and extra-terminal domain (BET) protein degrader, analogous to the well-characterized PROTAC MZ1, starting from the key intermediate VH032-PEG2-NH-Boc. This application note includes a summary of relevant quantitative data, a detailed experimental protocol, and visualizations of the signaling pathway and experimental workflow to guide researchers in the development of potent and selective protein degraders.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system.[1][2] A PROTAC consists of three key components: a ligand that binds to an E3 ubiquitin ligase, a ligand that targets a specific protein of interest (POI), and a linker that connects the two ligands.[3] This tripartite structure facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-defined interaction with its ligands and its broad tissue expression. VH032 is a potent and well-characterized ligand for VHL. The modular nature of PROTACs allows for the rational design and synthesis of degraders for a wide range of protein targets by varying the POI ligand and the linker. Polyethylene glycol (PEG) chains are commonly used as linkers in PROTAC design to improve solubility and optimize the distance between the E3 ligase and the target protein.

This application note provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using the commercially available this compound as a starting material and the BET inhibitor JQ1 as the target-binding ligand.

Signaling Pathway

The mechanism of action of a VH032-based PROTAC involves the recruitment of the VHL E3 ligase to the target protein, leading to its ubiquitination and degradation. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway VHL-based PROTAC Mechanism of Action PROTAC VH032-Linker-Target Ligand (PROTAC) VHL VHL E3 Ligase Complex PROTAC->VHL Released and recycled Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds VHL->Ternary_Complex Recruits Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Catalyzes Ub Ubiquitin Ub->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: VHL-based PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and proteasomal degradation.

Experimental Workflow

The synthesis of a this compound based PROTAC targeting BRD4 involves a two-step process. First, the Boc protecting group on the this compound intermediate is removed. Second, the resulting amine is coupled with a carboxylic acid derivative of the BRD4 ligand, JQ1.

PROTAC_Synthesis_Workflow Synthetic Workflow for a VH032-based PROTAC Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate VH032-PEG2-NH2 Deprotection->Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Intermediate->Coupling JQ1_acid JQ1-carboxylic acid JQ1_acid->Coupling PROTAC Final PROTAC (e.g., MZ1 analog) Coupling->PROTAC Purification Purification (e.g., RP-HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: A two-step synthesis involving deprotection and amide coupling, followed by purification and characterization.

Quantitative Data Summary

The following tables summarize key quantitative data for the well-characterized BRD4-degrading PROTAC, MZ1, which is structurally analogous to the PROTAC synthesized in this protocol.

Table 1: Binding Affinities of MZ1

ComponentTargetAffinity (Kd)Method
MZ1BRD2 (BD1/BD2)307/228 nMNot Specified
MZ1BRD3 (BD1/BD2)119/115 nMNot Specified
MZ1BRD4 (BD1/BD2)382/120 nMNot Specified
MZ1VCB Complex66 nMITC

Data sourced from MedChemExpress and opnMe.com.

Table 2: Degradation Efficiency of MZ1

Cell LineDC50 (BRD4)Dmax (BRD4)Time Point
H6618 nM>95%24 hours
H83823 nM>95%24 hours
HeLa~10-100 nM>90%24 hours
Mv4-11Not ReportedNot ReportedNot Reported

Data sourced from Tocris Bioscience and BenchChem.

Experimental Protocol

This protocol describes the synthesis of a BRD4-targeting PROTAC, analogous to MZ1, starting from this compound.

Materials and Reagents:

  • This compound (Commercially available)

  • (+)-JQ1 carboxylic acid (Commercially available)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., acetonitrile, water, 0.1% TFA for RP-HPLC)

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TFA (10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude VH032-PEG2-NH₂ trifluoroacetate salt is typically used in the next step without further purification.

Step 2: Amide Coupling of VH032-PEG2-NH₂ with (+)-JQ1 carboxylic acid

  • To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the crude VH032-PEG2-NH₂ trifluoroacetate salt (1.1 eq) in anhydrous DMF to the activated JQ1 solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile and water (both containing 0.1% TFA).

  • Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a solid.

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its identity and purity.

Conclusion

This application note provides a comprehensive guide for the synthesis of a this compound based PROTAC targeting the BRD4 protein. The detailed protocol, along with the summarized quantitative data and visual workflows, serves as a valuable resource for researchers in the field of targeted protein degradation. The modular nature of this synthetic route allows for its adaptation to generate a variety of PROTACs against different protein targets by substituting the target protein ligand. Careful execution of the described experimental procedures and thorough characterization of the final compound are essential for the successful development of potent and selective protein degraders.

References

Application Notes and Protocols: Conditions for Boc Deprotection of VH032-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in the synthesis of complex molecules such as PROteolysis TArgeting Chimeras (PROTACs). VH032-PEG2-NH-Boc is a key intermediate in the synthesis of PROTACs, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand (VH032), a PEG linker, and a Boc-protected terminal amine.[1][2] The removal of the Boc group is a critical step to liberate the primary amine, enabling its subsequent conjugation to a target protein ligand. This document provides detailed protocols and guidance on the acidic deprotection of this compound.

The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[3][4] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[5] The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Data Presentation: Common Conditions for Boc Deprotection

The selection of the deprotection conditions can be critical to ensure complete removal of the Boc group while minimizing side reactions. Below is a summary of commonly employed conditions for the deprotection of Boc-protected amines, including those with PEG linkers, which can be adapted for this compound.

ReagentSolventConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp1 - 2 hoursA common and effective method. Residual TFA can often be removed by co-evaporation with a non-polar solvent like toluene.
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temp30 minutes - 2 hoursProvides a fast and efficient deprotection. The product is typically isolated as the hydrochloride salt.
Hydrogen Chloride (HCl)Diethyl EtherSaturated Solution0 to Room Temp1 - 3 hoursThe resulting hydrochloride salt often precipitates from the solution, simplifying isolation.
Trifluoroacetic Acid (TFA)Neat (no solvent)100%Room Temp< 30 minutesVery fast reaction, but the harsh conditions may not be suitable for sensitive substrates.

Experimental Protocols

Below are two detailed protocols for the Boc deprotection of this compound using either Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in 1,4-Dioxane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply (optional, for inert atmosphere)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 50% TFA (v/v). For a less harsh condition, a 20-25% TFA/DCM solution can be used, though this may require a longer reaction time.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is completely consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting product, the TFA salt of VH032-PEG2-NH2, can be used in the next step without further purification or can be purified by an appropriate method if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes (optional)

  • Nitrogen or Argon supply

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere.

  • Add a solution of 4 M HCl in 1,4-dioxane to the flask. The final concentration of the substrate should be in the range of 0.1-0.2 M.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the deprotected product, as the hydrochloride salt, may precipitate out of the solution. If not, the product can be precipitated by the addition of anhydrous diethyl ether.

  • Isolate the solid product by filtration or centrifugation.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material or impurities.

  • Dry the product, the hydrochloride salt of VH032-PEG2-NH2, under vacuum.

Mandatory Visualizations

Boc Deprotection Workflow

The following diagram illustrates the general workflow for the acidic deprotection of this compound.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_product Final Product start This compound reaction Dissolve in Solvent (e.g., DCM) Add Acid (e.g., TFA) start->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring Stir at RT workup Solvent Removal (Rotary Evaporation) monitoring->workup Reaction Complete product VH032-PEG2-NH2 (as TFA or HCl salt) workup->product

Caption: General workflow for Boc deprotection of this compound.

Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection

The diagram below outlines the chemical mechanism for the removal of the Boc protecting group under acidic conditions.

Boc_Deprotection_Mechanism Boc_Protected_Amine Protonated_Intermediate Boc_Protected_Amine->Protonated_Intermediate + H+ Proton Carbamic_Acid_and_tButyl_Cation Protonated_Intermediate->Carbamic_Acid_and_tButyl_Cation Cleavage Deprotected_Amine_and_CO2 Carbamic_Acid_and_tButyl_Cation->Deprotected_Amine_and_CO2 Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for VH032 PROTAC Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the conjugation of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, to a protein of interest (POI) ligand to form a Proteolysis Targeting Chimera (PROTAC). These protocols are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] VH032 is a potent and widely used ligand for the VHL E3 ligase.[2][3] This document outlines the common chemical strategies for conjugating VH032-linker constructs to a warhead that targets a protein of interest, focusing on amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

General PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple protein copies.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC PROTAC (VH032-Linker-Warhead) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 VHL E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action for a VH032-based PROTAC.

Experimental Protocols

The following protocols describe the synthesis of a VH032-based PROTAC. As a specific example, we will consider the conjugation of a VH032-linker moiety to a ligand for Bromodomain-containing protein 4 (BRD4), such as JQ1.[4]

Protocol 1: Amide Bond Formation

This protocol is suitable for conjugating a VH032-linker with a terminal amine group to a POI ligand containing a carboxylic acid, or vice versa.

Materials:

  • VH032-linker-amine (e.g., (S,R,S)-AHPC-PEG1-NH2)

  • POI ligand with a carboxylic acid (e.g., a JQ1 derivative)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup:

    • Dissolve the POI ligand-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 3 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation:

    • In a separate vial, dissolve the VH032-linker-amine (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the VH032-linker-amine solution to the activated POI ligand mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect the fractions containing the desired PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis POI_COOH POI Ligand-COOH in DMF Coupling Add HATU/DIPEA POI_COOH->Coupling Activated Activated POI Ligand Coupling->Activated Reaction Stir at RT (4-12h) Activated->Reaction VH032_NH2 VH032-Linker-NH2 in DMF VH032_NH2->Reaction Crude_PROTAC Crude PROTAC Reaction->Crude_PROTAC Workup Work-up (EtOAc, NaHCO3, Brine) Crude_PROTAC->Workup Purify Reverse-Phase HPLC Workup->Purify Characterize LC-MS & NMR Purify->Characterize Final_PROTAC Pure PROTAC Characterize->Final_PROTAC

Figure 2: Experimental workflow for amide bond formation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol is suitable for conjugating a VH032-linker with a terminal alkyne to a POI ligand containing an azide group, or vice versa.

Materials:

  • VH032-linker-alkyne

  • POI ligand-azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: a mixture of DMSO and water or an appropriate buffer system

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the VH032-linker-alkyne (1 equivalent) and the POI ligand-azide (1.1 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).

    • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

    • Prepare a stock solution of CuSO₄ (0.5 equivalents) and THPTA (1 equivalent) in water.

  • Conjugation:

    • Add the CuSO₄/THPTA solution to the reaction mixture.

    • Add the sodium ascorbate solution to initiate the reaction.

    • Vortex the mixture and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the crude product directly by reverse-phase HPLC using a suitable gradient.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

    • Lyophilize the pure fractions to obtain the final product.

Click_Chemistry_Workflow cluster_0 Reaction Mixture cluster_1 Catalyst & Initiator cluster_2 Reaction & Purification VH032_alkyne VH032-Linker-Alkyne Solvent DMSO/Water VH032_alkyne->Solvent POI_azide POI Ligand-Azide POI_azide->Solvent Reaction Stir at RT (1-4h) Solvent->Reaction Catalyst CuSO4/THPTA Catalyst->Reaction Initiator Sodium Ascorbate Initiator->Reaction Purify Reverse-Phase HPLC Reaction->Purify Final_PROTAC Pure PROTAC Purify->Final_PROTAC

Figure 3: Experimental workflow for CuAAC click chemistry.

Quantitative Data

The following tables summarize key quantitative data for VH032-based PROTACs from published literature.

Table 1: Physicochemical Properties and Permeability of Selected VH032-Based PROTACs

PROTAC IDTargetLinker TypeMolecular Weight (Da)ALogPPermeability (Pₑ, 10⁻⁶ cm/s)
MZ1 BRD4PEG933.13.50.6
AT1 BRD4Alkyl863.14.8Not Reported
Compound 7 ModelAmide933.13.50.6
Compound 9 ModelPEG1021.22.80.006
Compound 15 ModelPEG931.13.50.004
Compound 17 ModelAlkyl887.24.20.002

Table 2: Biological Activity of a BRD4-Targeting VH032-Based PROTAC (MZ1)

ParameterCell LineValueReference
BRD4 Degradation DC₅₀ 22Rv1~15 nM
Cell Growth IC₅₀ 22Rv1~30 nM

Signaling Pathway: BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-Myc. Degradation of BRD4 by a PROTAC leads to the downregulation of these target genes, resulting in anti-proliferative effects in cancer cells.

BRD4_Signaling cluster_0 Normal Cell State cluster_1 PROTAC Treatment BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to Transcription Transcriptional Machinery BRD4->Transcription Recruits Degraded_BRD4 Degraded BRD4 cMyc_gene c-Myc Gene Transcription->cMyc_gene Activates cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Transcription & Translation Proliferation Cell Proliferation cMyc_protein->Proliferation Promotes Reduced_cMyc Reduced c-Myc Apoptosis Reduced Proliferation/ Apoptosis PROTAC BRD4 PROTAC (e.g., MZ1) PROTAC->BRD4 Induces Degradation Reduced_cMyc->Apoptosis

Figure 4: Downstream effects of BRD4 degradation by a PROTAC.

Conclusion

The protocols and data presented provide a comprehensive framework for the design, synthesis, and evaluation of VH032-based PROTACs. The choice of conjugation chemistry and linker composition is critical for the efficacy of the final PROTAC and should be optimized for each specific target protein. Careful purification and characterization are essential to ensure the quality and reproducibility of experimental results.

References

Application Notes and Protocols for the Use of VH032-Peg2-NH-boc in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.

VH032-Peg2-NH-boc is a key chemical intermediate for the synthesis of VHL-recruiting PROTACs. It is a Boc-protected derivative of the VHL ligand VH032, incorporating a two-unit polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis of PROTAC molecules. Under acidic conditions, the Boc group is removed, revealing a primary amine that can be readily coupled to a linker-POI ligand moiety. This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of PROTACs in cell-based assays.

Synthesis of a VHL-based PROTAC using this compound: A General Workflow

The synthesis of a functional PROTAC using this compound involves a two-step process:

  • Boc Deprotection: The Boc protecting group on this compound is removed to expose the primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate solvent like dichloromethane (DCM).

  • Coupling to Linker-POI Ligand: The deprotected VH032-Peg2-NH2 is then coupled to a pre-synthesized linker that is attached to a ligand for the protein of interest. Standard amide bond formation chemistries, such as those using HATU or HOBt/EDC, are commonly employed for this conjugation.

The resulting molecule is the final PROTAC, ready for purification and subsequent evaluation in cell-based assays.

Signaling Pathway of VHL-based PROTACs

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC VHL-based PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Mechanism of action of a VHL-based PROTAC.

Experimental Protocols for Cell-Based Assays

The following protocols are essential for characterizing the efficacy and cellular effects of PROTACs synthesized from this compound.

Target Protein Degradation Assay by Western Blot

This assay is the gold standard for directly measuring the reduction in the levels of the target protein.

Experimental Workflow:

WB_Workflow start Seed Cells treat Treat with PROTAC (Dose-response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing imaging Imaging & Analysis probing->imaging end Determine DC50 & Dmax imaging->end

Western Blot workflow for PROTAC evaluation.

Protocol:

  • Cell Seeding: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Kinetic Analysis of Protein Degradation using HiBiT Assay

The HiBiT assay provides a sensitive, real-time method to monitor the kinetics of protein degradation in live cells.[2] This requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.

Protocol:

  • Cell Seeding: Seed HiBiT-tagged cells in a white, 96-well plate.

  • LgBiT Delivery: If not using a stable LgBiT-expressing cell line, deliver LgBiT protein into the cells.

  • Substrate Addition: Add a luciferase substrate (e.g., Endurazine™) to the cells and incubate to allow for signal stabilization.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Kinetic Measurement: Measure the luminescence signal at regular intervals over a time course (e.g., 24 hours) using a plate reader.

  • Data Analysis: Normalize the luminescence signal to time zero. Plot the signal over time to determine the degradation rate. The DC50 and Dmax can also be calculated from the endpoint data.[3][4]

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC on cell proliferation and is crucial for assessing its therapeutic potential and potential toxicity.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).[5]

Confirmation of VHL-dependent Degradation

To ensure that the observed protein degradation is mediated by the VHL E3 ligase, control experiments should be performed.

  • VHL Ligand Competition: Co-treat cells with the PROTAC and an excess of a free VHL ligand (e.g., VH032). VHL-dependent degradation should be rescued in the presence of the competing ligand.

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the target protein levels should be restored.

  • Negative Control PROTAC: Synthesize a control PROTAC with an inactive enantiomer of the VHL ligand. This control should not induce target degradation.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from the described assays for a hypothetical VHL-based PROTAC (PROTAC-X) targeting a protein of interest (POI-X) in a cancer cell line.

Table 1: Target Protein Degradation Parameters for PROTAC-X

ParameterValueAssay
DC5015 nMWestern Blot (24h)
Dmax>90%Western Blot (24h)
Degradation Rate (t1/2)~4 hoursHiBiT Assay

Table 2: Cell Viability Data for PROTAC-X

ParameterValueAssay
IC5050 nMCellTiter-Glo® (72h)

Table 3: Control Experiment Results for PROTAC-X (100 nM)

Condition% POI-X Degradation
PROTAC-X alone~85%
PROTAC-X + 10 µM VH032<10%
PROTAC-X + 10 µM MG132<5%
Negative Control PROTAC<5%

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. The cell-based assays outlined in these application notes provide a robust framework for the characterization of the resulting PROTACs. By systematically evaluating target protein degradation, degradation kinetics, cell viability, and the mechanism of action, researchers can effectively advance their PROTAC-based drug discovery programs.

References

Application Notes and Protocols for the Synthesis of a VH032-Based PROTAC Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This event-driven pharmacology presents several advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. VH032 is a potent and well-characterized ligand for VHL, making it an ideal anchor for building PROTAC libraries.[3] The modular nature of PROTACs allows for the rapid generation of diverse libraries by varying the POI ligand, the linker, and the attachment point on the VH032 ligand.[4] Screening these libraries is a crucial step in discovering active PROTACs with desirable degradation profiles.

These application notes provide detailed protocols for the synthesis of a VH032-based PROTAC library using two common and robust chemical strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Mechanism of Action: VH032-Based PROTAC

A VH032-based PROTAC functions by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the E2 conjugating enzyme to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation & Recycling POI Protein of Interest (POI) PROTAC VH032-Linker-POI Ligand POI->PROTAC Ub_POI Ubiquitinated POI E2 E2-Ub VHL_Complex VHL E3 Ligase Complex VHL_Complex->PROTAC Ub Ub VHL_Complex->Ub E2->VHL_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub->POI Transfer Proteasome->PROTAC Release & Recycling Peptides Degraded Peptides Proteasome->Peptides

Figure 1: General mechanism of action of a VH032-based PROTAC.

Experimental Protocols

This section provides detailed protocols for the parallel synthesis of a VH032-based PROTAC library. Two common conjugation strategies are described: amide coupling and click chemistry.

Protocol 1: Parallel Amide Coupling for PROTAC Library Synthesis

This protocol describes the synthesis of a PROTAC library by coupling a panel of carboxylic acid-functionalized linkers attached to various POI ligands with an amine-functionalized VH032 derivative.

Materials:

  • VH032-amine derivative (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • Library of POI ligand-linker-carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of VH032-amine in anhydrous DMF.

    • Prepare 0.1 M stock solutions of each POI ligand-linker-carboxylic acid in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.2 M stock solution of HATU and HOBt in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 1.0 equivalent of the respective POI ligand-linker-carboxylic acid solution.

    • Add 1.1 equivalents of the VH032-amine stock solution to each well.

    • Add 1.2 equivalents of the HATU/HOBt stock solution to each well.

    • Initiate the reaction by adding 2.0 equivalents of the DIPEA stock solution to each well.

    • Seal the 96-well plate and shake at room temperature for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS by taking a small aliquot from a few representative wells. The reaction is complete upon consumption of the limiting reagent.

  • Work-up:

    • Once the reactions are complete, dilute each well with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude PROTACs using an automated parallel purification system (e.g., flash chromatography or preparative HPLC). A gradient of methanol in DCM or ethyl acetate in hexanes is commonly used.

  • Characterization:

    • Confirm the identity and purity of each PROTAC in the library by LC-MS and ¹H NMR.

Amide_Coupling_Workflow Start Stock_Solutions Prepare Stock Solutions: - VH032-amine - POI-linker-COOH library - HATU/HOBt - DIPEA Start->Stock_Solutions Reaction_Setup Parallel Reaction Setup (96-well): Add reagents to each well Stock_Solutions->Reaction_Setup Incubation Incubate and Shake (Room Temperature, 4-16h) Reaction_Setup->Incubation Monitoring Monitor by LC-MS Incubation->Monitoring Workup Parallel Work-up: Dilution, Washing, Drying Monitoring->Workup Purification Parallel Purification: Flash Chromatography or Prep-HPLC Workup->Purification Characterization Characterization: LC-MS, NMR Purification->Characterization End Characterization->End

Figure 2: Workflow for parallel amide coupling synthesis of a PROTAC library.
Protocol 2: Parallel Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Library Synthesis

This protocol describes the synthesis of a PROTAC library by "clicking" together an alkyne-functionalized VH032 derivative with a library of azide-functionalized POI ligand-linkers.

Materials:

  • Alkyne-functionalized VH032 derivative

  • Library of POI ligand-linker-azides

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent system (e.g., DMF/water or t-BuOH/water)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the alkyne-functionalized VH032 in DMF.

    • Prepare 0.1 M stock solutions of each POI ligand-linker-azide in DMF in a 96-well plate format.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in water.

    • Prepare a 0.5 M stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 0.1 M stock solution of THPTA in water.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 1.0 equivalent of the respective POI ligand-linker-azide solution.

    • Add 1.1 equivalents of the alkyne-functionalized VH032 stock solution to each well.

    • Add the solvent (e.g., DMF/water 4:1) to each well.

    • In a separate tube, premix the catalyst: for each reaction, combine 0.1 equivalents of CuSO₄·5H₂O stock solution, 0.2 equivalents of THPTA stock solution, and 0.5 equivalents of sodium ascorbate stock solution.

    • Add the catalyst premix to each well to initiate the reaction.

    • Seal the 96-well plate and shake at room temperature for 2-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS. The reaction is typically complete when the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude PROTACs using an automated parallel purification system (e.g., flash chromatography or preparative HPLC).

  • Characterization:

    • Confirm the identity and purity of each PROTAC in the library by LC-MS and ¹H NMR.

CuAAC_Workflow Start Stock_Solutions Prepare Stock Solutions: - VH032-alkyne - POI-linker-azide library - CuSO4, Sodium Ascorbate, THPTA Start->Stock_Solutions Reaction_Setup Parallel Reaction Setup (96-well): Add reactants and solvent Stock_Solutions->Reaction_Setup Catalyst_Addition Add Catalyst Premix Reaction_Setup->Catalyst_Addition Incubation Incubate and Shake (Room Temperature, 2-12h) Catalyst_Addition->Incubation Monitoring Monitor by LC-MS Incubation->Monitoring Workup Parallel Work-up: Extraction and Drying Monitoring->Workup Purification Parallel Purification: Flash Chromatography or Prep-HPLC Workup->Purification Characterization Characterization: LC-MS, NMR Purification->Characterization End Characterization->End

Figure 3: Workflow for parallel CuAAC synthesis of a PROTAC library.

Data Presentation: VH032-Based PROTAC Degradation Activity

The following table summarizes the degradation activity of selected VH032-based PROTACs against various protein targets. DC₅₀ represents the concentration at which 50% of the target protein is degraded, and Dₘₐₓ is the maximum percentage of protein degradation achieved.

PROTAC Name/IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Epigenetic Modulators
MZ1BRD4HeLa<100>90
ARV-771Pan-BET22Rv1<5>95
PROTAC 1BRD4Burkitt's lymphoma cells<1>90
PROTAC 8BRD4AR-positive prostate cancer cellsSub-nanomolar>99
Kinases
NC-1BTKMino2.297
GMB-475BCR-ABL1K562~100>90
Compound 13EGFRDel19HCC8273.57>90
Compound 14EGFRDel19HCC8270.26>90
FAK Degrader 65FAK-3.099
GSK215FAK-1.599
Other
SD-36STAT3-~50 (Kd)-

Signaling Pathway Diagrams

The degradation of key cellular proteins by VH032-based PROTACs can have profound effects on downstream signaling pathways. The following diagrams illustrate the impact of degrading BRD4 and the BCR-ABL fusion protein.

BRD4 Degradation Signaling Pathway

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of oncogenes such as c-MYC. Degradation of BRD4 leads to the downregulation of c-MYC and its target genes, resulting in cell cycle arrest and apoptosis.

BRD4_Signaling BRD4_PROTAC VH032-based BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Degradation SE Super-Enhancers BRD4->SE Binds to cMYC_Gene c-MYC Gene SE->cMYC_Gene Activates Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation Target_Genes Target Gene Expression (e.g., Cyclins, Bcl-2) cMYC_Protein->Target_Genes Activates Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits

Figure 4: Downstream effects of BRD4 degradation by a PROTAC.
BCR-ABL Degradation Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways, including the STAT5, MAPK, and PI3K/AKT pathways. Degradation of BCR-ABL shuts down these oncogenic signals, leading to cell cycle arrest and apoptosis in CML cells.

BCR_ABL_Signaling cluster_downstream Downstream Pathways BCR_ABL_PROTAC VH032-based BCR-ABL PROTAC BCR_ABL BCR-ABL BCR_ABL_PROTAC->BCR_ABL Degradation STAT5 STAT5 BCR_ABL->STAT5 Activates MAPK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->MAPK Activates PI3K_AKT PI3K-AKT BCR_ABL->PI3K_AKT Activates Proliferation Cell Proliferation STAT5->Proliferation MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Figure 5: Impact of BCR-ABL degradation on key signaling pathways.

Conclusion

The VH032-based PROTAC platform offers a powerful and versatile approach for the targeted degradation of a wide range of proteins. The modular nature of PROTACs, combined with robust and efficient parallel synthesis techniques such as amide coupling and click chemistry, enables the rapid generation and screening of diverse chemical libraries. This, in turn, accelerates the discovery of potent and selective protein degraders with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel VH032-based PROTACs for various research and drug discovery applications.

References

Application Notes and Protocols for VH032-Peg2-NH-boc Derivatives in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully utilized E3 ligases in PROTAC design. The derivative, VH032-Peg2-NH-boc, is a key building block in the synthesis of VHL-recruiting PROTACs. It incorporates the VH032 ligand connected to a two-unit polyethylene glycol (PEG) linker, terminating in a Boc-protected amine. The PEG linker offers favorable physicochemical properties, such as increased solubility, while the Boc-protected amine provides a versatile handle for conjugation to a POI ligand after a straightforward deprotection step. These application notes provide detailed protocols for the utilization of this compound in the synthesis and evaluation of PROTACs.

Application Notes

This compound serves as a crucial intermediate for the modular synthesis of PROTACs. The general workflow involves a two-step process: deprotection of the Boc group to reveal a primary amine, followed by coupling of this amine to a suitable functional group on the POI ligand.

Linker Chemistry and Considerations:

The PEG2 linker in this compound provides a balance of flexibility and length, which is often a good starting point for PROTAC design. The length and composition of the linker are critical determinants of the efficacy of a PROTAC, as they govern the formation of a stable and productive ternary complex between the POI and the E3 ligase. Researchers can explore different linker lengths (e.g., PEG3, PEG4) to optimize the degradation of their specific POI.

Synthesis Strategy:

The most common strategy for synthesizing PROTACs from this compound involves the formation of a stable amide bond. This is typically achieved by reacting the deprotected amine of the VH032-linker moiety with a carboxylic acid on the POI ligand using standard peptide coupling reagents.

Experimental Protocols

Herein, we provide detailed protocols for the key experimental procedures involving this compound derivatives.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield VH032-Peg2-NH2.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • To the stirred solution, add TFA (10-20 eq) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize excess TFA.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected product, VH032-Peg2-NH2. The product is often used in the next step without further purification.

Protocol 2: Amide Coupling of VH032-Peg2-NH2 to a POI Ligand

This protocol outlines the formation of an amide bond between the deprotected VH032-linker and a POI ligand containing a carboxylic acid.

Materials:

  • VH032-Peg2-NH2

  • POI ligand with a carboxylic acid functional group

  • N,N-Dimethylformamide (DMF), anhydrous

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

  • Standard laboratory glassware

Procedure:

  • In a clean, dry flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve VH032-Peg2-NH2 (1.1 eq) in anhydrous DMF.

  • Add the solution of VH032-Peg2-NH2 to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the final PROTAC.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes the assessment of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation

The following table summarizes hypothetical quantitative data for a series of PROTACs derived from VH032 with varying PEG linker lengths, targeting a hypothetical protein kinase.

PROTAC IDLinkerTarget Binding Affinity (Kd, nM)VHL Binding Affinity (Kd, nM)Degradation (DC50, nM)Maximum Degradation (Dmax, %)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
PROTAC-1PEG25015025951.2
PROTAC-2PEG35514515981.0
PROTAC-3PEG46016050900.8
PROTAC-4PEG565165120850.6

Visualizations

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC VH032-Linker-POI Ligand TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proximity-induced Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->VHL Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Boc_Deprotection 1. Boc Deprotection of This compound Amide_Coupling 2. Amide Coupling to POI Ligand Boc_Deprotection->Amide_Coupling Purification 3. HPLC Purification Amide_Coupling->Purification Target_Engagement 4. Target Engagement Assay (e.g., NanoBRET) Purification->Target_Engagement Degradation_Assay 5. Protein Degradation Assay (Western Blot) Target_Engagement->Degradation_Assay Data_Analysis 6. Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Solid-Phase Synthesis of PROTACs Using VH032: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited E3 ligase in PROTAC design. VH032 is a potent and well-characterized ligand for VHL, making it a crucial building block for the synthesis of VHL-recruiting PROTACs.[1] Solid-phase synthesis offers a streamlined and efficient approach for the construction of PROTAC libraries, facilitating the rapid optimization of linker length and composition, as well as the pairing of different POI ligands with the VH032 E3 ligase ligand.[2] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing VH032.

Principle of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex PROTAC->Ternary Complex E3 Ubiquitin Ligase (VHL) E3 Ubiquitin Ligase (VHL) E3 Ubiquitin Ligase (VHL)->Ternary Complex Poly-ubiquitinated POI Poly-ubiquitinated POI Ternary Complex->Poly-ubiquitinated POI Ubiquitination Ubiquitin (Ub) Ubiquitin (Ub) E1 E1 E2 E2 E1->E2 Ub Activation E2->Ternary Complex Ub Conjugation 26S Proteasome 26S Proteasome Poly-ubiquitinated POI->26S Proteasome Recognition Degraded Protein Fragments Degraded Protein Fragments 26S Proteasome->Degraded Protein Fragments Degradation Ub Ub Ub->E1 BRD4_Degradation_Pathway cluster_1 BRD4 Degradation Signaling Pathway VH032-based PROTAC (e.g., MZ1) VH032-based PROTAC (e.g., MZ1) Ternary Complex (BRD4-PROTAC-VHL) Ternary Complex (BRD4-PROTAC-VHL) VH032-based PROTAC (e.g., MZ1)->Ternary Complex (BRD4-PROTAC-VHL) BRD4 BRD4 BRD4->Ternary Complex (BRD4-PROTAC-VHL) c-MYC Transcription c-MYC Transcription BRD4->c-MYC Transcription Promotes VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex (BRD4-PROTAC-VHL) Ubiquitin-Proteasome System Ubiquitin-Proteasome System Ternary Complex (BRD4-PROTAC-VHL)->Ubiquitin-Proteasome System Ubiquitination BRD4 Degradation BRD4 Degradation Ubiquitin-Proteasome System->BRD4 Degradation BRD4 Degradation->c-MYC Transcription Inhibits c-MYC Gene c-MYC Gene c-MYC Gene->c-MYC Transcription Cell Proliferation & Survival Cell Proliferation & Survival c-MYC Transcription->Cell Proliferation & Survival SPOS_Workflow cluster_2 Solid-Phase PROTAC Synthesis Workflow A 1. Resin Swelling B 2. Immobilization of First Building Block (e.g., VH032 amine) A->B C 3. Washing B->C D 4. Linker Coupling C->D E 5. Washing D->E F 6. POI Ligand Coupling (e.g., JQ1-acid) E->F G 7. Final Washing F->G H 8. Cleavage from Resin G->H I 9. Purification (RP-HPLC) H->I J Final PROTAC I->J

References

Application Notes and Protocols for the Purification of VH032-Containing PROTACs by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system. A significant number of PROTACs utilize ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with VH032 being a commonly employed VHL ligand.[1][2][3] The synthesis of these heterobifunctional molecules often results in complex mixtures containing starting materials, intermediates, and byproducts. Therefore, robust purification methods are critical to obtaining highly pure PROTACs for downstream biological evaluation and therapeutic development.

High-performance liquid chromatography (HPLC) is an indispensable technique for the purification and analysis of PROTACs.[4][5] This document provides detailed application notes and protocols for the purification of VH032-containing PROTACs using both preparative and analytical reversed-phase HPLC (RP-HPLC).

Principles of PROTAC Action and Purification Strategy

PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The purification of these large and often lipophilic molecules presents unique challenges. A typical workflow for PROTAC development involves synthesis, purification, and subsequent biological characterization.

Workflow for PROTAC Development and Purification

PROTAC Development Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization synthesis PROTAC Synthesis prep_hplc Preparative HPLC synthesis->prep_hplc Crude Product analytical_hplc Analytical HPLC (Purity) prep_hplc->analytical_hplc Purified Fractions lcms LC-MS (Identity) analytical_hplc->lcms Purity Confirmed bioassay Biological Assays lcms->bioassay Identity Confirmed

Caption: A generalized workflow for the development of PROTACs, highlighting the central role of purification.

Reversed-phase HPLC is the most common method for purifying PROTACs due to their organic-soluble nature. The separation is based on the differential partitioning of the PROTAC and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Data Presentation: HPLC Purification Parameters and Results

The following tables summarize typical parameters for the analytical and preparative HPLC purification of VH032-containing PROTACs, along with expected outcomes.

Table 1: Typical Analytical RP-HPLC Parameters

ParameterTypical Value/ConditionPurpose
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.7-5 µm particle sizeHigh-resolution separation for purity assessment.
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)Provides protons for good peak shape and ionization in MS.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFAOrganic solvent to elute the lipophilic PROTACs.
Gradient 5-95% B over 10-20 minutesTo effectively separate compounds with a wide range of polarities.
Flow Rate 0.3-1.0 mL/minOptimal for analytical column dimensions.
Detection UV at 214, 254, and 280 nm; Mass Spectrometry (MS)UV for general detection, MS for mass confirmation.
Injection Volume 1-10 µLSmall volume to avoid column overload and maintain resolution.

Table 2: Typical Preparative RP-HPLC Parameters

ParameterTypical Value/ConditionPurpose
Column C18, 10-50 mm ID, 150-250 mm length, 5-10 µm particle sizeLarger capacity for purifying milligram to gram quantities.
Mobile Phase A Water with 0.1% TFA or 10 mM Ammonium BicarbonateTFA for good peak shape; Ammonium Bicarbonate is volatile and easily removed.
Mobile Phase B Acetonitrile or MethanolStrong organic solvent for elution.
Gradient Optimized based on analytical run, often a shallower gradient around the elution time of the target PROTACTo maximize resolution between the product and closely eluting impurities.
Flow Rate 10-100 mL/minHigher flow rates for larger columns and faster purifications.
Detection UV at a specific wavelength where the PROTAC absorbs maximallyTo trigger fraction collection.
Sample Loading Milligrams to grams, dissolved in a minimal amount of strong solvent (e.g., DMSO)To load a concentrated band of the sample onto the column.

Table 3: Representative Purification Data for a VH032-Containing PROTAC

PROTAC IDTarget ProteinMolecular Weight (Da)HPLC Purity (Post-Purification)Yield (%)Retention Time (min) (Analytical)
PROTAC-X BRD4~950>98%35%12.5
PROTAC-Y Kinase A~1050>97%28%14.2
PROTAC-Z Protein B~1100>99%42%15.1

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is designed to assess the purity of a synthesized VH032-containing PROTAC.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or TFA)

  • PROTAC sample

  • Analytical RP-HPLC system with UV and/or MS detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Method Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 40 °C.

    • Set the UV detector to monitor at 254 nm (or a wavelength of maximum absorbance for the PROTAC).

    • Program the following gradient:

      Time (min) %B
      0 5
      20 95
      25 95
      25.1 5

      | 30 | 5 |

  • Injection and Data Analysis: Inject 5 µL of the sample. Integrate the peak areas in the resulting chromatogram to determine the purity of the PROTAC.

Protocol 2: Preparative RP-HPLC for Purification

This protocol outlines the purification of a VH032-containing PROTAC from a crude synthesis mixture.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or Ammonium Bicarbonate

  • Crude PROTAC sample

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC sample in a minimal amount of a strong solvent like DMSO. Ensure the sample is fully dissolved.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: Acetonitrile.

  • Method Development (based on analytical run): Based on the retention time from the analytical run, develop a focused gradient for the preparative separation. For example, if the PROTAC elutes at 50% B in the analytical run, a preparative gradient could be 40-60% B over 30 minutes.

  • HPLC Method Setup:

    • Set the flow rate to 20 mL/min.

    • Set the UV detector to monitor at the wavelength of maximum absorbance.

    • Program the optimized preparative gradient.

  • Purification Run: Inject the dissolved crude sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Post-Purification Processing: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Signaling Pathway and Mechanism of Action

VH032-containing PROTACs induce the degradation of a target protein by recruiting the VHL E3 ligase. The following diagram illustrates the mechanism of action for a PROTAC targeting BRD4.

Mechanism of Action of a VH032-BRD4 PROTAC

PROTAC Mechanism of Action PROTAC VH032-Linker-BRD4i (PROTAC) Ternary Ternary Complex (VHL-PROTAC-BRD4) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary BRD4 BRD4 Protein (Target) BRD4->Ternary Ub_BRD4 Ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BRD4->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of a VH032-based PROTAC targeting the BRD4 protein for degradation.

Conclusion

The purification of VH032-containing PROTACs is a critical step in their development as research tools and potential therapeutics. Reversed-phase HPLC is a powerful and versatile technique for achieving high purity of these complex molecules. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully purify and analyze their VH032-based PROTACs. Careful optimization of HPLC parameters is essential to maximize yield and purity, enabling the generation of high-quality material for biological studies.

References

Application Notes and Protocols: Analytical Characterization of VH032-PROTAC Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VH032 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase, a key component of the ubiquitin-proteasome system. Consequently, VH032-based PROTACs have emerged as powerful tools for targeted protein degradation.

These application notes provide a detailed overview of the analytical methods and protocols essential for the robust characterization of VH032-PROTAC conjugates. The included protocols and data will guide researchers in assessing the critical quality attributes of their PROTAC molecules, from fundamental biochemical interactions to cellular activity and permeability.

Mechanism of Action: The Ubiquitin-Proteasome System Hijacked

VH032-PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cullin2, and Rbx1). This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound->POI_bound Polyubiquitination VHL_bound->PROTAC_bound

Caption: Mechanism of action of a VH032-PROTAC conjugate.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the characterization of VH032 and its PROTAC conjugates.

Table 1: Binding Affinities and Inhibitory Concentrations

Compound/ComplexAssay TypeKd (nM)IC50 (nM)Reference
VH032VHL/HIF-1α interaction186-
BODIPY FL VH032TR-FRET with GST-VCB3.0-
VH032TR-FRET Competition-352.2
VH298TR-FRET Competition-288.2
MZ1 (VH032-based PROTAC)TR-FRET Competition-226.2

Table 2: Permeability of VH032-based Compounds

CompoundDescriptionPermeability (Pe) (x 10-6 cm/s)Reference
Compound 4N-terminally capped VH032 analog8.6
Compound 6VH032 with 3-unit PEG linker0.2
MZ series (Compound 7)Most permeable PROTAC0.6
MZ series (Compound 9)Least permeable PROTAC0.006
AT series (Compound 17)Least permeable PROTAC0.002
CM/CMP series (Compound 14)Least permeable PROTAC0.002

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ternary Complex Formation and Binding Affinity

a. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

  • Prepare solutions of the VCB complex (VHL, Elongin B, and Elongin C) and the VH032-PROTAC conjugate in the same buffer (e.g., PBS, pH 7.4).

  • Load the VCB complex solution into the sample cell of the calorimeter.

  • Load the VH032-PROTAC conjugate solution into the injection syringe.

  • Perform a series of injections of the PROTAC solution into the sample cell while monitoring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. It is a powerful tool for quantifying binding events in a high-throughput format.

Protocol:

  • Reagents:

    • GST-tagged VCB complex

    • BODIPY FL VH032 probe (or other suitable fluorescently labeled VH032 ligand)

    • Anti-GST antibody labeled with a TR-FRET donor (e.g., Terbium cryptate)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

  • Add the GST-VCB complex, anti-GST donor antibody, and BODIPY FL VH032 acceptor probe to a microplate well.

  • For competition assays, add the unlabeled VH032-PROTAC conjugate at varying concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 90-300 minutes) to allow binding to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.

  • Calculate Kd or IC50 values by fitting the dose-response curves.

TRFRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - GST-VCB Complex - Donor-labeled anti-GST Ab - Acceptor-labeled VH032 Probe - Test PROTAC Mix Mix reagents in microplate Reagents->Mix Incubate Incubate to reach equilibrium Mix->Incubate Read Read TR-FRET signal Incubate->Read Plot Plot dose-response curve Read->Plot Calculate Calculate Kd / IC50 Plot->Calculate

Caption: Experimental workflow for a TR-FRET assay.

Cellular Degradation Assays

a. Western Blotting

Western blotting is a classic technique to semi-quantitatively measure the levels of a specific protein in a cell lysate.

Protocol:

  • Culture cells to an appropriate confluency.

  • Treat cells with the VH032-PROTAC conjugate at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

  • Lyse the cells and quantify the total protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize the protein of interest signal to the loading control.

b. In-Cell Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay allows for the quantitative measurement of compound binding to a target protein within living cells.

Protocol:

  • Genetically fuse the protein of interest with NanoLuc® luciferase and express it in cells.

  • Add the NanoBRET™ fluorescent tracer that binds to the target protein.

  • Add the VH032-PROTAC conjugate at various concentrations. The PROTAC will compete with the tracer for binding to the target protein.

  • Add the NanoLuc® substrate to initiate the luminescence reaction.

  • Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Calculate the BRET ratio and determine the IC50 value of the PROTAC.

Permeability Assays

a. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

Protocol:

  • A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor compartment.

  • The VH032-PROTAC conjugate is added to the donor compartment.

  • The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor compartment.

  • After the incubation period, the concentration of the compound in both compartments is measured, typically by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

PAMPA_Workflow start Start prep Prepare lipid-infused artificial membrane plate start->prep add_donor Add PROTAC solution to donor wells prep->add_donor add_acceptor Add buffer to acceptor wells add_donor->add_acceptor incubate Incubate plate add_acceptor->incubate measure Measure compound concentration in donor and acceptor wells (LC-MS/MS) incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

b. Lipophilic Permeability Efficiency (LPE)

LPE is a metric that relates a compound's permeability to its lipophilicity. It can provide insights into how structural changes affect permeability. It is calculated as:

LPE = logD - log(Pe)

where logD is the distribution coefficient of the compound.

Proteomics Analysis

Tandem Mass Tag (TMT) Labeling-Based Mass Spectrometry

Quantitative proteomics can provide a global view of protein expression changes upon treatment with a VH032-PROTAC, confirming the specificity of degradation.

Protocol:

  • Treat cells with the VH032-PROTAC conjugate and appropriate controls (e.g., vehicle, inactive epimer).

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides from each condition with a different isobaric TMT reagent.

  • Combine the labeled peptide samples.

  • Fractionate the combined sample (e.g., by high-pH reversed-phase chromatography).

  • Analyze the fractions by LC-MS/MS.

  • Identify and quantify the relative abundance of proteins across the different conditions using the reporter ion intensities from the TMT tags.

Conclusion

The analytical characterization of VH032-PROTAC conjugates is a multifaceted process that requires a combination of biochemical, cellular, and biophysical assays. The protocols and data presented in these application notes provide a comprehensive framework for researchers to evaluate the performance and properties of their PROTAC molecules. Rigorous analytical characterization is paramount for understanding structure-activity relationships, optimizing PROTAC design, and ultimately advancing the development of this promising therapeutic modality.

References

Troubleshooting & Optimization

Technical Support Center: VH032-Peg2-NH-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VH032-Peg2-NH-Boc and related coupling reactions, particularly in the context of PROTAC® (Proteolysis Targeting Chimera) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of a carboxylic acid to the deprotected amine of this compound.

Question: My coupling reaction has a low or no yield. What are the potential causes and solutions?

Answer:

Low or no yield in the amide coupling reaction is a frequent issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

  • Inefficient Amine Deprotection: The Boc protecting group on this compound must be completely removed to reveal the reactive primary amine (VH032-Peg2-NH2) for the coupling to proceed. Incomplete deprotection is a common cause of low yield.

    • Solution: Confirm complete deprotection by LC-MS analysis before proceeding with the coupling step. If deprotection is incomplete, extend the reaction time or use a stronger acidic condition. For a detailed deprotection protocol, refer to the "Experimental Protocols" section.

  • Ineffective Coupling Reagents: The choice and quality of coupling reagents are critical for efficient amide bond formation, especially with sterically hindered substrates.

    • Solution:

      • Use fresh, high-quality coupling reagents. Reagents like HATU can degrade upon storage.

      • For challenging couplings, consider more powerful activating agents. HATU is generally more reactive than HBTU and can reduce racemization.[1]

      • Ensure the correct stoichiometry of reagents. An excess of the coupling agent and base is often required. Refer to the "Quantitative Data Summary" for recommended ratios.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time significantly impact coupling efficiency.

    • Solution:

      • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP.[2][3] Ensure the solvent is dry, as water can hydrolyze activated esters and coupling reagents.[4]

      • Temperature: Most coupling reactions are performed at room temperature.[5] A slight increase in temperature (e.g., to 30-40°C) may help overcome steric barriers, but should be monitored to avoid side reactions.

      • Time: Allow sufficient reaction time, which can range from a few hours to overnight. Monitor the reaction progress by LC-MS.

  • Steric Hindrance: The bulky nature of the VH032 ligand and potentially the coupling partner can impede the reaction.

    • Solution: Employ stronger activating agents like HATU or consider a coupling reagent known to be effective for sterically hindered amino acids.

Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of the desired product.

Common Side Products & Mitigation Strategies:

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.

    • Solution: Add an auxiliary nucleophile such as HOBt or HOAt. These additives react with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement but still highly reactive towards the amine.

  • Guanidinylation of the Amine: Uronium/guanidinium-based coupling reagents like HBTU and HATU can react with the primary amine of VH032-Peg2-NH2, leading to a guanidinium side product that caps the amine and prevents further reaction.

    • Solution: This side reaction is more likely when the coupling reagent is used in large excess. To minimize it, add the coupling reagent to the carboxylic acid to pre-activate it for a short period (5-10 minutes) before adding the amine.

  • Cleavage of the VH032 Core Structure: A significant side product can arise from the cleavage of the amide bond between the proline and the α-tert-butyl glycine residues within the VH032 moiety, particularly during PROTAC synthesis.

    • Solution: The addition of 2 equivalents of potassium acetate (KOAc) has been shown to suppress this cleavage.

  • Epimerization: The chiral center of the amino acid being coupled can be susceptible to racemization, especially with strong bases or prolonged activation times.

    • Solution:

      • Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.

      • Minimize the pre-activation time.

      • Coupling reagents with HOAt, such as HATU, are known to suppress racemization more effectively than their HOBt-based counterparts.

Question: The purification of my final product is challenging. What are the recommended purification strategies?

Answer:

PROTACs and their intermediates are often large, complex molecules that can be difficult to purify.

Purification Recommendations:

  • Primary Purification Method: Reversed-phase preparative HPLC is the most common and effective method for purifying VH032-based PROTACs and intermediates.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water with an additive like TFA (0.1%) or ammonium bicarbonate (10 mM) is common.

    • Detection: Monitor the elution at UV wavelengths of 220 and 254 nm.

  • Workup prior to Purification:

    • After the reaction, the mixture can be diluted with an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine to remove excess reagents and water-soluble byproducts.

    • For Boc deprotection with TFA, the crude product is often obtained by concentrating the reaction mixture in vacuo.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the coupling reaction involving this compound?

The first and most critical step is the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the free amine, VH032-Peg2-NH2. This is typically achieved under acidic conditions.

Q2: What are the standard conditions for Boc deprotection of this compound?

A common method is to treat the Boc-protected compound with a solution of 4M HCl in dioxane or with a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically stirred at room temperature until LC-MS analysis confirms the complete disappearance of the starting material.

Q3: Which coupling reagents are most effective for this type of amide bond formation?

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent for PROTAC synthesis due to its high reactivity and ability to suppress racemization. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is another widely used and effective method.

Q4: Why is a base like DIPEA necessary in the coupling reaction?

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride or trifluoroacetate salt of the amine formed during the Boc deprotection step and to facilitate the coupling reaction by deprotonating the carboxylic acid. Typically, 2 to 3 equivalents of DIPEA are used.

Q5: How can I monitor the progress of my coupling reaction?

The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to track the consumption of the starting materials (the carboxylic acid and VH032-Peg2-NH2) and the formation of the desired product.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the key steps in the coupling process. Note that optimal conditions may vary depending on the specific carboxylic acid being coupled.

Table 1: Boc Deprotection of this compound

ParameterCondition 1Condition 2
Reagent 4M HCl in dioxane25% TFA in DCM
Solvent Dioxane/Ethyl AcetateDichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Time 2 - 18 hours2 hours
Workup Concentrate in vacuoConcentrate in vacuo
Reference

Table 2: Amide Coupling of VH032-Peg2-NH2 with a Carboxylic Acid

ParameterHATU CouplingEDC/HOBt Coupling
Carboxylic Acid 1.0 eq1.0 eq
VH032-Peg2-NH2 ~1.2 eq1.0 eq
Coupling Reagent HATU (~1.3 eq)EDC (1.0 eq), HOBt
Base DIPEA or TEA (~3.0 eq)DIPEA
Solvent DMF or DCMDCM
Temperature 0 °C to Room TempRoom Temperature
Time OvernightNot Specified
Yield Not Specified64.3%
Reference

Experimental Protocols

Protocol 1: Boc Deprotection of this compound with HCl in Dioxane

  • Dissolve the Boc-protected this compound in dioxane and ethyl acetate.

  • Add a solution of 4M HCl in dioxane dropwise at room temperature over 1 hour.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction for the complete consumption of starting material by LC-MS.

  • Concentrate the reaction mixture under vacuum to obtain the crude VH032-Peg2-NH2 hydrochloride salt, which can often be used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM and cool the solution to 0 °C.

  • Add DIPEA or triethylamine (TEA) (3.0 eq).

  • Add the VH032-Peg2-NH2 hydrochloride salt (~1.2 eq) and HATU (~1.3 eq) to the mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by preparative HPLC.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq), VH032-Peg2-NH2 (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), and hydroxybenzotriazole (HOBt) in anhydrous DCM.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an appropriate aqueous workup.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification start This compound deprotection Add 4M HCl in Dioxane or TFA in DCM start->deprotection product1 VH032-Peg2-NH2 Salt deprotection->product1 product1_node VH032-Peg2-NH2 Salt coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in DMF product1_node->coupling acid Carboxylic Acid (R-COOH) acid->coupling product2 Desired Coupled Product (VH032-Peg2-NH-CO-R) coupling->product2 product2_node Crude Product purify Preparative HPLC (C18) product2_node->purify final_product Pure Coupled Product purify->final_product troubleshooting_tree start Low or No Yield in Coupling Reaction check_deprotection Check Boc Deprotection by LC-MS start->check_deprotection deprotection_incomplete Incomplete check_deprotection->deprotection_incomplete Result deprotection_complete Complete check_deprotection->deprotection_complete Result check_reagents Evaluate Coupling Reagents reagents_ok Reagents are fresh & potent check_reagents->reagents_ok Finding reagents_bad Reagents are old or low quality check_reagents->reagents_bad Finding check_conditions Assess Reaction Conditions conditions_suboptimal Suboptimal (e.g., wet solvent) check_conditions->conditions_suboptimal Finding conditions_ok Conditions are optimal check_conditions->conditions_ok Finding solution_deprotection Extend deprotection time or use stronger acid deprotection_incomplete->solution_deprotection deprotection_complete->check_reagents reagents_ok->check_conditions solution_reagents Use fresh, high-quality reagents (e.g., HATU) reagents_bad->solution_reagents solution_conditions Use anhydrous solvent (DMF/NMP) Optimize time/temperature conditions_suboptimal->solution_conditions further_investigation Investigate steric hindrance or side reactions conditions_ok->further_investigation

References

Technical Support Center: Improving VH032-PROTAC Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with VH032-based Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

Issue: Precipitation of VH032-PROTAC in Aqueous Buffer

Precipitation upon dilution from a DMSO stock into aqueous buffers is a common issue for PROTACs due to their characteristically low aqueous solubility.[1] PROTACs are often large, complex molecules that exist in a chemical space "beyond the Rule of Five," predisposing them to poor solubility despite the inclusion of hydrophilic linkers like PEG.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: Determine the maximum achievable concentration in your experimental buffer by performing a solubility test. This will establish a baseline for further optimization.[1]

  • Optimize Buffer Conditions: Simple modifications to the buffer, such as adjusting the pH or ionic strength, can enhance the solubility of PROTACs, particularly those with ionizable groups. For instance, PROTACs containing basic nitrogen moieties may exhibit improved solubility at a lower pH.[1]

  • Utilize Co-solvents: If compatible with the experimental assay, the addition of a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent to the final buffer can improve solubility.[1]

Quantitative Solubility Data for VH032 and Derivatives:

The following table summarizes reported solubility data for VH032 and related compounds in various solvent systems. Note that sonication is often recommended to aid dissolution.

CompoundSolvent SystemSolubility
VH032 DMSO90.0 mg/mL (190.4 mM)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (6.98 mM)
VH032-OH 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.12 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.12 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.12 mM)
VH032-cyclopropane-F 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (4.69 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.69 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.69 mM)
VH032 thiol 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 4.55 mg/mL (9.27 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.10 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.10 mM)

Frequently Asked Questions (FAQs)

Q1: Why is my VH032-PROTAC poorly soluble, even with a PEG linker?

A1: While polyethylene glycol (PEG) linkers are incorporated to increase hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by the two ligands (the target-binding warhead and the E3 ligase binder) and the linker itself. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability. The properties of the ligands can often overcome the solubilizing effect of the PEG linker.

Q2: What are some effective formulation strategies to improve the solubility of my VH032-PROTAC for in vitro and in vivo studies?

A2: Several formulation technologies can significantly enhance the solubility of poorly soluble molecules like PROTACs:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC within a polymer matrix can prevent crystallization and help maintain a supersaturated state in solution. This has been shown to be an effective strategy for improving PROTAC bioavailability.

  • Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based systems like nanoemulsions or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve its dispersion in aqueous environments.

  • Cyclodextrin (CD) Inclusion Complexes: The hydrophobic PROTAC molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby improving its overall water solubility.

Q3: How can I experimentally determine the solubility of my VH032-PROTAC?

A3: The first step in troubleshooting solubility is to accurately quantify it in relevant buffers (e.g., PBS, cell culture media, simulated intestinal fluids). This provides a baseline for evaluating improvement strategies. Common methods for determining the aqueous solubility of small molecules include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used method for quantifying the concentration of a compound in solution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS): A highly sensitive and specific method for concentration determination.

  • Shake-Flask Method: Involves adding an excess of the compound to a buffer, shaking until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using HPLC-UV

This protocol provides a general method for determining the kinetic solubility of a VH032-PROTAC in a buffer of choice.

Materials:

  • VH032-PROTAC

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with UV detector

  • 96-well plates

  • Plate shaker

  • Centrifuge

Methodology:

  • Prepare a high-concentration stock solution of the VH032-PROTAC in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Transfer a small volume (e.g., 1-2 µL) of each DMSO solution into a 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubate the plate on a plate shaker for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC-UV method.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing an ASD to enhance PROTAC solubility.

Materials:

  • VH032-PROTAC

  • Polymer excipient (e.g., HPMCAS, PVP)

  • Volatile organic solvent (e.g., dichloromethane, methanol)

  • Rotary evaporator or vacuum oven

Methodology:

  • Co-dissolve the VH032-PROTAC and the polymer excipient in a suitable volatile organic solvent. The drug-to-polymer ratio will need to be optimized.

  • Remove the solvent using a rotary evaporator or by drying under vacuum at an elevated temperature. This should be done relatively quickly to prevent phase separation and crystallization.

  • The resulting solid is the amorphous solid dispersion.

  • Characterize the ASD to confirm its amorphous nature (e.g., using powder X-ray diffraction).

  • Perform dissolution studies by dispersing the ASD powder in the desired aqueous buffer and measuring the concentration of the dissolved PROTAC over time using a validated analytical method like HPLC. This will determine the extent and duration of supersaturation.

Visualizations

PROTAC_Mechanism_of_Action VH032-PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC VH032-PROTAC Ternary_Complex POI-PROTAC-VHL Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: VH032-PROTAC induced protein degradation pathway.

Solubility_Enhancement_Workflow Workflow for Improving PROTAC Solubility Start Poorly Soluble VH032-PROTAC Solubility_Assay Determine Baseline Solubility (e.g., Kinetic Solubility Assay) Start->Solubility_Assay Optimization_Strategy Select Optimization Strategy Solubility_Assay->Optimization_Strategy Chemical_Modification Chemical Modification (e.g., add ionizable groups) Optimization_Strategy->Chemical_Modification Formulation Formulation Approaches Optimization_Strategy->Formulation Co_Solvent Co-solvent Addition Optimization_Strategy->Co_Solvent Characterization Characterize Formulation and Assess Solubility Chemical_Modification->Characterization ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Lipid Lipid-Based Formulation Formulation->Lipid Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Co_Solvent->Characterization ASD->Characterization Lipid->Characterization Cyclodextrin->Characterization End Optimized PROTAC with Improved Solubility Characterization->End

Caption: Decision workflow for enhancing VH032-PROTAC solubility.

References

Technical Support Center: Optimizing Linker Length for VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing linker length for Proteolysis-Targeting Chimeras (PROTACs) that utilize the VH032 E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: How does linker length fundamentally impact the efficacy of a VH032-based PROTAC?

The length of the linker connecting the VH032 ligand and the target protein-binding ligand is a critical determinant of PROTAC efficacy.[1] An optimal linker length facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the von Hippel-Lindau (VHL) E3 ligase.[1][2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and VHL.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation. Therefore, empirical optimization of the linker length is essential for each specific target protein and VHL pair.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, including more rigid structures like piperazine or triazole rings, are also employed to reduce the conformational flexibility and improve the physicochemical properties of the PROTAC.

Q3: Beyond length, how does the chemical composition of the linker affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve aqueous solubility, which is often a challenge for these large molecules. In contrast, more hydrophobic or rigid linkers can sometimes enhance cell permeability. The choice of linker chemistry is a key part of the optimization process to balance degradation potency with drug-like properties.

Q4: What is the "hook effect" and how can linker design help mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or VHL-PROTAC) over the productive ternary complex required for degradation. A well-designed linker can enhance the stability and cooperativity of the ternary complex, where the binding of one protein partner increases the affinity for the second. This positive cooperativity can make the ternary complex more stable, thus mitigating the severity of the hook effect.

Q5: What are the recommended attachment points for the linker on the VH032 ligand?

Analysis of co-crystal structures and existing successful PROTACs indicates that the methyl group of the terminal acetyl moiety on VH032 is a solvent-exposed and highly suitable point for linker attachment without disrupting the ligand's binding to VHL. However, other exit vectors on the VH032 scaffold have also been successfully used, and exploring alternative attachment points can be a valid optimization strategy.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, with a focus on linker-related solutions.

ProblemPotential Linker-Related Cause(s)Recommended Solution(s)
PROTAC shows good binary binding to the target and VHL, but no target degradation is observed in cells. 1. Suboptimal Linker Length: The linker may be too short (steric clash) or too long (ineffective approximation) to support a productive ternary complex.2. Poor Ternary Complex Cooperativity: The linker may fail to induce favorable protein-protein interactions between the target and VHL, leading to an unstable or non-productive complex.3. Low Cell Permeability: The overall PROTAC molecule, influenced by the linker's properties, may not be able to cross the cell membrane to reach its intracellular target.1. Synthesize a Linker Library: Create a series of PROTACs with systematically varied linker lengths (e.g., increasing by 2-3 atoms at a time) and compositions (e.g., PEG vs. alkyl).2. Assess Ternary Complex Formation: Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.3. Perform Permeability Assays: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTACs and guide linker design towards improved physicochemical properties.
Significant target degradation is observed in biochemical assays, but potency is low in cell-based assays. Poor Physicochemical Properties: This is a classic indicator of poor cell permeability. VH032-based PROTACs are often large molecules with a high number of hydrogen bond donors, which can limit membrane passage. The linker contributes significantly to these properties.1. Optimize for Permeability: Prioritize shorter linkers, as studies have shown that increasing linker length, particularly with PEG units, often decreases permeability.2. Modify Linker Composition: Consider replacing hydrophilic PEG linkers with more hydrophobic alkyl chains, but be mindful of solubility. The goal is to find a balance.3. Measure Permeability: Use PAMPA and Lipophilic Permeability Efficiency (LPE) calculations to create a structure-permeability relationship for your PROTAC series to guide linker design.
PROTAC induces cytotoxicity or off-target degradation. VHL-Independent Degradation: The observed effect may not be due to the intended PROTAC mechanism but rather general cytotoxicity or engagement of other cellular pathways.1. Use Negative Controls: Synthesize a control PROTAC using an inactive epimer of VH032. This molecule should bind the target but not VHL, so any degradation observed is VHL-independent.2. Perform Competition Assays: Co-treat cells with your PROTAC and an excess of free VH032 ligand. If degradation is VHL-dependent, the free ligand should rescue the effect.3. Confirm Pathway Dependence: Use inhibitors of the ubiquitin-proteasome system (e.g., a neddylation inhibitor like MLN4924 or a proteasome inhibitor like MG132) to confirm that degradation proceeds through the expected pathway.

Quantitative Data on Linker Effects

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on VH032-based PROTAC performance.

Table 1: Effect of Linker Length on Permeability of VH032-based PROTACs

PROTAC SeriesLinker CompositionPermeability Coefficient (Pₑ, 10⁻⁶ cm/s)Reference
MZ Series 2-unit PEG0.6
3-unit PEG0.03
4-unit PEG0.006
AT Series 1-unit PEG0.005
2-unit PEG0.0025
Alkyl0.002

Data from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher Pₑ value indicates greater permeability. This data shows a clear trend where shorter PEG linkers lead to higher permeability.

Table 2: Effect of Linker Length on Degradation of Target Proteins

Target ProteinLinker Length (atoms)Degradation Efficacy (DC₅₀ or Dₘₐₓ)Reference
Estrogen Receptor-α 9Moderate Degradation
12Good Degradation
16Optimal Degradation
19Reduced Degradation
21Low Degradation
TBK1 < 12No Degradation
12-29Submicromolar Degradation
21DC₅₀ = 3 nM, Dₘₐₓ = 96%
29DC₅₀ = 292 nM, Dₘₐₓ = 76%

This data highlights that the optimal linker length is highly dependent on the target protein.

Experimental Protocols & Visualizations

Key Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to directly measure the binding kinetics and formation of the ternary complex.

  • Chip Preparation: Immobilize one of the binding partners (e.g., the VHL E3 ligase complex) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kₐ, kₔ) and affinity (K₋) of the binary PROTAC-VHL interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface. An increase in the response signal compared to the binary interactions indicates the formation of the VHL-PROTAC-Target ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the cooperativity (alpha factor) of the ternary complex. A high alpha value (>1) indicates positive cooperativity, which is often a hallmark of an efficient PROTAC.

Diagrams and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC VH032-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary VHL->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Proximity-Induced Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_re Proteasome->PROTAC_re Release POI_Ub->Proteasome Recognition PROTAC_re->PROTAC Catalytic Cycle Optimization_Workflow cluster_vitro In Vitro / Biophysical cluster_cell Cell-Based start Start: Define Target & POI Ligand design Design Linker Series (Vary Length & Composition) start->design synthesis Synthesize PROTAC Library design->synthesis binary_binding Binary Binding Assays (SPR/ITC vs. POI & VHL) synthesis->binary_binding ternary_complex Ternary Complex Analysis (SPR) binary_binding->ternary_complex degradation_assay Western Blot for Degradation (DC50 / Dmax) ternary_complex->degradation_assay permeability_assay Permeability Assay (e.g., PAMPA) degradation_assay->permeability_assay evaluate Evaluate SAR: Potency vs. Permeability permeability_assay->evaluate evaluate->design Iterate Design lead_opt Lead Optimization evaluate->lead_opt Optimal Candidate Identified Troubleshooting_Tree start Problem: No Target Degradation q1 Does PROTAC show binary binding to POI and VHL? start->q1 a1_no Issue with one or both warheads. Redesign ligands. q1->a1_no No a1_yes Binary binding is OK. q1->a1_yes Yes q2 Does it form a stable ternary complex with positive cooperativity? a1_yes->q2 a2_no Root Cause: Suboptimal Linker (Length/Composition). Action: Synthesize new linker series. q2->a2_no No a2_yes Ternary complex is OK. q2->a2_yes Yes q3 Does the PROTAC have adequate cell permeability? a2_yes->q3 a3_no Root Cause: Poor Physicochemical Properties. Action: Optimize linker for better permeability (e.g., shorter). q3->a3_no No a3_yes Consider other issues: - Cellular Efflux - Target not amenable to degradation by VHL q3->a3_yes Yes

References

VH032 PROTACs Technical Support Center: Overcoming Poor Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a VH032 PROTAC and how does it work?

A VH032 PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI).[1] It consists of three key components:

  • A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (this is the VH032 component).[2][3][4]

  • A "warhead" ligand that binds to your target protein (POI).

  • A chemical linker that connects the VHL ligand and the POI ligand.

The PROTAC works by forming a ternary complex, bringing the POI into close proximity with the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome.[5]

PROTAC_Mechanism cluster_cell Cell PROTAC VH032 PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds PROTAC->invis2 Catalytic Recycling POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub Ubiquitin (Ub) Ub->VHL Recruited Proteasome 26S Proteasome Proteasome->invis1 Degradation POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Caption: Mechanism of VH032 PROTAC-induced protein degradation.

Q2: Why is cell permeability a major challenge for VH032 PROTACs?

PROTACs, including those based on VH032, are large molecules, often with molecular weights (MW) exceeding 800 Da and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs). These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness and oral bioavailability of small molecules. Consequently, PROTACs are expected to have low passive membrane permeability, making it difficult for them to cross the cell membrane and reach their intracellular targets.

Q3: What are the key strategies to improve the permeability of my VH032 PROTAC?

Improving the cell permeability of VH032 PROTACs requires careful chemical modification. Key strategies include:

  • Linker Optimization : The linker's composition and length are critical. Using shorter, more rigid, or lipophilic linkers (e.g., alkyl chains or phenyl rings) instead of long, flexible PEG linkers can reduce the polar surface area and improve permeability. However, some studies show that very short alkyl linkers can sometimes decrease permeability if they reduce solubility.

  • Amide-to-Ester Substitution : Replacing an amide bond in the linker or at a linker-ligand junction with an ester can reduce the number of HBDs and the overall polarity, which has been shown to significantly improve permeability and cellular activity.

  • Introduce Intramolecular Hydrogen Bonds : Designing the PROTAC to form internal hydrogen bonds can help it adopt a more compact, "ball-like" conformation. This masks polar groups and reduces the molecule's effective size and polarity, facilitating passage across the cell membrane.

  • Optimize Lipophilicity (ALogP) : There is an optimal range for lipophilicity. For VH032-based PROTACs, an ALogP between 3 and 5 appears to be ideal for biasing them towards higher permeability. Excessively high lipophilicity can lead to poor solubility or membrane retention, which also reduces effective permeability.

  • Prodrug Strategies : Masking polar functional groups with lipophilic, cleavable moieties can improve cell entry. Once inside the cell, cellular enzymes (e.g., esterases) remove the masking groups to release the active PROTAC.

Permeability_Logic MW High Molecular Weight (>800 Da) Problem Poor Cell Permeability MW->Problem Contributes to HBD High HBD/HBA Count HBD->Problem Contributes to Flex High Rotational Bonds (Flexibility) Flex->Problem Contributes to Linker Optimize Linker (Rigid/Lipophilic) Problem->Linker Addresses Ester Amide-to-Ester Substitution Problem->Ester Addresses Hbond Introduce Intramolecular Hydrogen Bonds Problem->Hbond Addresses LogP Optimize Lipophilicity (ALogP 3-5) Problem->LogP Addresses Goal Improved Cellular Uptake & Degradation Linker->Goal Leads to Ester->Goal Leads to Hbond->Goal Leads to LogP->Goal Leads to

Caption: Relationship between PROTAC properties and cell permeability.

Q4: What are the primary assays for measuring PROTAC cell permeability?

Two main categories of in vitro assays are used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is cost-effective and ideal for early-stage screening to understand structure-permeability relationships without the complexity of active transport or efflux.

  • Caco-2 Permeability Assay : This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.

Troubleshooting Guide

Problem: My VH032 PROTAC has good binding affinity but shows low or no target degradation in cells.

This is a common issue that often points to problems beyond binary target binding. The cause is frequently poor cell permeability or inefficient ternary complex formation.

Troubleshooting_Workflow Start Start: No Target Degradation Problem Issue: Good Binding, No Degradation Start->Problem Permeability 1. Assess Cell Permeability (PAMPA / Caco-2) Problem->Permeability Ternary 2. Assess Ternary Complex Formation (TR-FRET) Permeability->Ternary Permeability is ADEQUATE Redesign Solution: Redesign PROTAC for Better Permeability Permeability->Redesign Permeability is LOW E3_Ligase 3. Confirm E3 Ligase Expression Ternary->E3_Ligase Complex Formation is STRONG Linker Solution: Modify Linker (Length/Composition) Ternary->Linker Complex Formation is WEAK Cell_Line Solution: Choose Cell Line with High VHL Expression E3_Ligase->Cell_Line VHL Expression is LOW End Success: Target Degradation E3_Ligase->End VHL Expression is HIGH (Re-evaluate experiment) Redesign->End Linker->End Cell_Line->End

Caption: Troubleshooting workflow for lack of cellular degradation.

Possible Causes & Solutions:

  • Poor Cell Permeability : The PROTAC cannot reach its intracellular target.

    • How to test : Perform a PAMPA or Caco-2 assay. A NanoBRET target engagement assay in live vs. permeabilized cells can also provide an index of cellular availability.

    • Solution : Redesign the PROTAC using the strategies outlined in FAQ #3. Focus on reducing HBDs and optimizing lipophilicity.

  • Inefficient Ternary Complex Formation : The linker length or geometry is suboptimal, preventing a stable and productive complex between the POI and VHL.

    • How to test : Use biophysical assays like TR-FRET or fluorescence polarization to measure ternary complex formation and stability in vitro.

    • Solution : Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more optimal geometry.

  • Low E3 Ligase Expression : The target cells may not express sufficient levels of VHL.

    • How to test : Confirm VHL expression in your cell line using Western blot or qPCR.

    • Solution : Switch to a cell line known to have robust VHL expression.

  • The "Hook Effect" : At very high concentrations, the PROTAC can form binary complexes (PROTAC-POI and PROTAC-VHL) that do not lead to degradation, reducing overall efficiency.

    • How to test : Perform a wide dose-response experiment. A hook effect will appear as a bell-shaped curve where degradation decreases at higher concentrations.

    • Solution : Use the PROTAC at its optimal, lower concentration range for experiments.

Data Presentation

The following table summarizes physicochemical and permeability data for a series of VH032-based model compounds and PROTACs, illustrating the impact of structural modifications. Data is adapted from Klein, V. G., et al. (2020), ACS Medicinal Chemistry Letters.

CompoundDescriptionMW (Da)ALogPHBDHBAPAMPA Pe (x 10⁻⁶ cm/s)
4 VH032 + Phenylacetamide (Amide)588.73.3368.6
3 VH032 + Phenylacetate (Ester)589.74.02613.0
6 VH032 + PEG3 + Phenylacetamide721.92.5390.2
7 (MZ1) JQ1 Warhead (tert-Leu)863.13.74112.4
8 JQ1 Warhead (tert-Leu) + Me877.14.14110.1
15 JQ1 Warhead (Penicillamine) + PEG1924.22.95120.005
17 JQ1 Warhead (Penicillamine) + Alkyl894.24.14110.002
  • Key Takeaways :

    • Replacing an amide with an ester (Cmpd 3 vs. 4 ) reduces HBD count and increases permeability.

    • Adding a flexible PEG linker (Cmpd 6 ) dramatically decreases permeability.

    • Increasing lipophilicity (ALogP) generally correlates with higher permeability, but other factors like HBD count are also critical (Cmpd 7 vs. 8 ).

    • For some scaffolds, a short PEG linker was found to be more permeable than an alkyl linker, challenging the assumption that alkyl linkers are always superior.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of VH032 PROTACs.

PAMPA_Workflow Prep 1. Prepare Donor Plate (PROTAC in buffer) Coat 2. Coat Filter Plate (Lipid in dodecane) Prep->Coat Assemble 3. Assemble Sandwich (Donor + Filter + Acceptor) Coat->Assemble Incubate 4. Incubate (Room Temp, 4-18h) Assemble->Incubate Separate 5. Separate Plates Incubate->Separate Analyze 6. Quantify Concentration (LC-MS/MS) Separate->Analyze Calculate 7. Calculate Pe Analyze->Calculate

Caption: Experimental workflow for the PAMPA assay.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)

  • 96-well acceptor plate (e.g., PTFE or polypropylene)

  • Donor plate

  • Lecithin (e.g., L-α-phosphatidylcholine)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Solutions :

    • Donor Solution : Dissolve PROTACs in PBS (often with a small amount of DMSO, <1%) to a final concentration of 100-200 µM.

    • Acceptor Solution : Fill the wells of the acceptor plate with 300 µL of PBS.

    • Lipid Solution : Prepare a 1-2% (w/v) solution of lecithin in dodecane.

  • Coat the Filter Plate : Carefully pipette 5 µL of the lipid solution onto the filter of each well in the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Assemble the PAMPA Sandwich : Add 150 µL of the donor solution (containing the PROTAC) to each well of the coated filter plate. Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.

  • Incubation : Cover the assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.

  • Sample Collection : After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, take a reference sample from the initial donor solution (T0).

  • Quantification : Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculation : Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - CA(t) / Ceq) ] * ( VD * VA / (Area * time * (VD + VA)) )

    • Where CA(t) is the concentration in the acceptor well at time t, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, and Area is the surface area of the filter.

Protocol 2: Western Blot for Target Protein Degradation

Materials:

  • Cell culture reagents

  • Test VH032 PROTAC and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Methodology:

  • Cell Treatment : Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the VH032 PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis : Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification : Determine the protein concentration of each supernatant using a BCA assay.

  • Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection : Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Strip the membrane and re-probe with the loading control antibody. Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation. Calculate the DC₅₀ (concentration at which 50% degradation is achieved).

References

Technical Support Center: VH032-Peg2-NH-Boc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with VH032-Peg2-NH-Boc, specifically addressing potential side reactions during the Boc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of this compound using Trifluoroacetic Acid (TFA)?

A1: The deprotection of the tert-butyloxycarbonyl (Boc) group with TFA is an acid-catalyzed cleavage. The reaction proceeds through three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[1] The final product is typically obtained as a TFA salt.

Q2: What are the most common side reactions to be aware of during the Boc deprotection of this compound?

A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl carbocation generated during the deprotection process. While the VH032 and Peg2 moieties are generally robust, potential sites for alkylation exist. Additionally, under harsh conditions, other side reactions could theoretically occur.

Q3: Are the VH032 and Peg2 linker moieties stable under standard Boc deprotection conditions?

A3:

  • Peg2 Linker: Polyethylene glycol (PEG) linkers, which are composed of ether functional groups, are generally stable to standard TFA treatment at room temperature for typical reaction times (1-2 hours). Cleavage of the ether bonds in the Peg2 linker is not a commonly observed side reaction under these conditions.

  • VH032 Moiety: The core structure of VH032 contains several functional groups, including amides and a thiazole ring.

    • Thiazole Ring: Thiazole rings are generally stable in acidic conditions and are unlikely to undergo degradation during Boc deprotection.

    • Amide Bonds: Amide bonds are relatively stable and typically require prolonged heating with strong acid for hydrolysis. Standard Boc deprotection conditions (room temperature for a few hours) are generally not harsh enough to cleave the amide bonds within the VH032 structure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient TFA, short reaction time, or low temperature.Increase the concentration of TFA (e.g., use neat TFA or a higher percentage in a co-solvent like DCM), extend the reaction time, or allow the reaction to proceed at room temperature. Monitor progress by TLC or LC-MS.
Presence of a Side Product with +56 Da Mass Shift tert-butylation of a nucleophilic site on your molecule by the tert-butyl carbocation.Add a scavenger to the reaction mixture to trap the tert-butyl carbocation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.
Degradation of the Starting Material or Product The presence of other acid-labile functional groups or overly harsh reaction conditions (e.g., prolonged heating).If other acid-sensitive groups are present, consider using milder deprotection conditions (e.g., lower concentration of TFA, shorter reaction time, or alternative acidic reagents). However, for this compound, standard TFA conditions are generally well-tolerated.

Experimental Protocols

Standard Boc Deprotection Protocol:

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA). The concentration of TFA can range from 20% in DCM to neat TFA, depending on the scale and efficiency required.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine is obtained as the TFA salt.

Boc Deprotection with Scavengers:

  • Dissolve this compound in DCM.

  • Add a scavenger, such as triethylsilane (1-5 equivalents).

  • Add TFA to the mixture.

  • Stir at room temperature for 1-2 hours, monitoring the reaction.

  • Work-up the reaction as described in the standard protocol.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Experimental Workflow start Start with this compound dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (20% to neat) dissolve->add_tfa reaction Stir at Room Temperature (1-2 hours) add_tfa->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Remove TFA and Solvent monitor->workup Complete incomplete Incomplete Reaction monitor->incomplete Incomplete side_product Side Product Detected monitor->side_product Side Product product Obtain Deprotected Amine (TFA Salt) workup->product incomplete->reaction Increase time/TFA conc. add_scavenger Add Scavenger (e.g., TES) side_product->add_scavenger add_scavenger->add_tfa

Caption: A flowchart illustrating the experimental workflow for Boc deprotection and troubleshooting steps.

Side_Reaction_Pathway Potential Side Reaction Pathway: tert-Butylation boc_deprotection Boc Deprotection with TFA tert_butyl_cation tert-Butyl Cation (Electrophile) boc_deprotection->tert_butyl_cation tert_butylation tert-Butylation Side Product (+56 Da mass shift) tert_butyl_cation->tert_butylation Attacks trapped_cation Trapped Cation tert_butyl_cation->trapped_cation Trapped by nucleophilic_site Nucleophilic Site on Molecule (e.g., aromatic ring, heteroatom) nucleophilic_site->tert_butylation scavenger Scavenger (e.g., TES) scavenger->trapped_cation

Caption: A diagram showing the formation of the tert-butyl cation and its potential reaction pathways.

References

Technical Support Center: Monitoring VH032-PROTAC Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of VH032-based Proteolysis Targeting Chimeras (PROTACs) using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when analyzing VH032-PROTACs by LC-MS?

A1: VH032-PROTACs, like many PROTACs, present unique analytical challenges due to their hybrid nature. Key difficulties include:

  • Large Molecular Weight: Typically ranging from 900 to 1200 Da, which can lead to the formation of multiply charged ions in the mass spectrometer, potentially reducing sensitivity.[1][2]

  • Fragile Linker: The linker connecting the VH032 ligand to the warhead is often susceptible to in-source fragmentation, where the molecule breaks apart in the ion source of the mass spectrometer before detection. This can make it difficult to detect the intact PROTAC.

  • Poor Peak Shape: The complex structures and multiple chiral centers in PROTACs can lead to broad or split peaks during liquid chromatography.

  • Non-specific Binding: PROTACs can adhere to surfaces like glass and plastic vials, leading to sample loss and inaccurate quantification.

Q2: I don't see the peak for my final VH032-PROTAC in the LC-MS. What should I check first?

A2: The absence of the target PROTAC peak is a common issue. Here’s a checklist of initial steps:

  • Verify Expected m/z: Double-check your calculations for the expected mass-to-charge ratio (m/z) of your PROTAC. Remember to account for different possible adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, as well as potential doubly charged ions [M+2H]²⁺.

  • Check for In-Source Fragmentation: Look for the m/z values of your starting materials (VH032-linker conjugate and the warhead) and potential fragments. A strong signal for these may indicate that your PROTAC is being formed but is fragmenting in the ion source. Try reducing the ion source temperature and ionizing energy.

  • Confirm Reaction Completion: Analyze the reaction mixture for the presence of starting materials. High levels of unreacted VH032 or warhead suggest the reaction may be incomplete or has failed.

  • Assess Sample Preparation: Ensure your sample is fully dissolved and consider potential precipitation. Use LC-MS grade solvents for dilution.

Q3: My chromatographic peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape can be caused by several factors. Consider the following adjustments:

  • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting species and sharpen peaks.

  • Check the Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analytes. For molecules with basic functional groups, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring consistent protonation.

  • Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.

  • Column Contamination: Contaminants from previous injections can build up on the column. Flush the column with a strong solvent to clean it.

Q4: I see multiple peaks in my chromatogram. How do I know which one is my product?

A4: A complex chromatogram is common in reaction monitoring. To identify your product:

  • Mass Analysis: The primary identifier is the mass-to-charge ratio. Extract the ion chromatogram for the expected m/z of your VH032-PROTAC.

  • Monitor Reactants: Simultaneously extract ion chromatograms for your starting materials. As the reaction progresses, the intensity of the reactant peaks should decrease while the product peak increases.

  • Analyze Byproducts: Consider potential side reactions. For example, in amide coupling reactions, you might see byproducts from the coupling reagents.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter while monitoring your VH032-PROTAC synthesis.

Table 1: Common LC-MS Troubleshooting Scenarios
IssuePossible CausesSuggested Solutions
No Product Peak Detected 1. Reaction has not proceeded. 2. PROTAC is unstable under MS conditions (in-source fragmentation). 3. Incorrect m/z value being monitored. 4. PROTAC is not ionizing efficiently.1. Check for the presence of starting materials. 2. Lower the ion source temperature and cone voltage. 3. Recalculate the expected m/z for [M+H]⁺, [M+Na]⁺, and [M+2H]²⁺. 4. Try different mobile phase additives (e.g., ammonium formate instead of formic acid).
Low Product Signal Intensity 1. Low reaction yield. 2. Ion suppression from matrix components. 3. Non-specific adsorption to vials or tubing. 4. Formation of multiple adducts or charge states, splitting the signal.1. Concentrate the sample if possible. 2. Dilute the sample to reduce matrix effects. Improve chromatographic separation. 3. Use low-adsorption vials and tubing. 4. Sum the signals from different adducts and charge states for a better representation of the total amount.
Broad or Tailing Peaks 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Mismatched injection solvent and mobile phase. 4. Column degradation.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH. 3. Ensure the injection solvent is weaker than the mobile phase. 4. Replace the column.
Split Peaks 1. Presence of isomers or tautomers. 2. Partially clogged column frit. 3. Injection solvent effect.1. This may be inherent to the molecule; try adjusting the column temperature. 2. Back-flush the column or replace the inlet frit. 3. Dissolve the sample in the initial mobile phase.
Unexpected Peaks in Chromatogram 1. Unreacted starting materials. 2. Reaction byproducts or impurities. 3. Contamination from solvents, glassware, or previous runs.1. Check the m/z of known starting materials. 2. Analyze the m/z to hypothesize potential side-product structures. 3. Run a blank injection (solvent only) to identify system contaminants.

III. Experimental Protocols & Data

Protocol 1: General LC-MS Method for Reaction Monitoring

This protocol provides a starting point for analyzing VH032-PROTAC synthesis. Optimization will likely be required based on the specific warhead and linker used.

  • Sample Preparation:

    • Take a small aliquot (1-5 µL) from the reaction mixture.

    • Dilute with 500 µL to 1 mL of a 1:1 mixture of acetonitrile and water.

    • Vortex to mix thoroughly.

    • If the solution is cloudy, centrifuge and transfer the supernatant to an LC vial.

  • LC-MS Parameters:

    ParameterRecommended Setting
    LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    Injection Volume 1-5 µL
    Ionization Mode Positive Electrospray Ionization (ESI+)
    Scan Range m/z 100 - 2000
    Capillary Voltage 3.0 kV
    Cone Voltage 30 V (start here and optimize to minimize fragmentation)
    Source Temperature 120 °C (start here and optimize)
    Desolvation Temp. 350 °C
Table 2: Expected m/z Values for Key Molecules

This table provides calculated monoisotopic masses for common reactants. The observed m/z in the mass spectrometer will depend on the adduct and charge state.

CompoundChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)Expected [M+2H]²⁺ (m/z)
VH032C₂₄H₃₂N₄O₅S472.60473.22495.20237.11
VH032-amineC₂₂H₃₀N₄O₃S430.56431.21453.19216.11
Example PROTACC₅₀H₆₀N₈O₈S949.13950.43972.41475.72

*Example PROTAC assumes coupling of a hypothetical warhead and linker to VH032.

IV. Visualized Workflows and Logic

Diagram 1: Experimental Workflow for Monitoring VH032-PROTAC Synthesis

G cluster_0 Synthesis cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reactants VH032-linker + Warhead Reaction Couple Reactants Reactants->Reaction Aliquot Take Reaction Aliquot Reaction->Aliquot Dilute Dilute with ACN/H2O Aliquot->Dilute Centrifuge Centrifuge (if needed) Dilute->Centrifuge Inject Inject into LC-MS Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection (MS) Separate->Detect Extract_Product Extract Ion Chromatogram (EIC) for Product m/z Detect->Extract_Product Extract_Reactants EIC for Reactant m/z Detect->Extract_Reactants Analyze Analyze Peak Areas Extract_Product->Analyze Extract_Reactants->Analyze Decision Reaction Complete? Analyze->Decision Decision->Reaction No Workup Proceed to Reaction Workup Decision->Workup Yes G Start No Product Peak Observed in LC-MS CheckReactants Are starting materials present? Start->CheckReactants CheckFragments Are fragments of PROTAC observed? CheckReactants->CheckFragments No ReactionFailed Reaction likely failed or is very slow. - Check reaction conditions (temp, time, reagents). CheckReactants->ReactionFailed Yes, high levels CheckMZ Have you checked for other adducts/charge states? CheckFragments->CheckMZ No InSourceFrag In-source fragmentation is likely. - Decrease ion source temperature and cone voltage. CheckFragments->InSourceFrag Yes WrongMZ Monitoring incorrect m/z. - Recalculate and extract ion chromatograms for [M+Na]⁺ and [M+2H]²⁺. CheckMZ->WrongMZ No IonizationIssue Poor ionization or other issue. - Consult instrument specialist. CheckMZ->IonizationIssue Yes, and still no peak

References

Technical Support Center: VH032 PROTACs - Strategies to Reduce Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VH032 PROTACs. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are VH032 PROTACs and what are their common off-target effects?

VH032 is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] PROTACs incorporating VH032 are designed to recruit VHL to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.

While VH032-based PROTACs can be highly selective, off-target effects can arise from several factors:

  • Promiscuous binding of the target-binding ligand (warhead): The ligand designed to bind the POI may also bind to other proteins with similar binding domains.

  • "Molecular glue" effects: The PROTAC molecule itself might induce or stabilize interactions between the E3 ligase and proteins other than the intended target.

  • Cytotoxicity: High concentrations of PROTACs can lead to cellular stress and non-specific protein degradation.[5]

A well-studied example of a VH032-based PROTAC is MZ1 , which targets the BET family of proteins (BRD2, BRD3, and BRD4). Proteomics studies have shown that MZ1 is highly selective for these proteins.

Q2: How can I experimentally identify off-target effects of my VH032 PROTAC?

Identifying off-target effects is crucial for validating your experimental results. The most comprehensive method is unbiased quantitative proteomics . This technique allows for the identification and quantification of thousands of proteins in a cell lysate, providing a global view of protein abundance changes after PROTAC treatment. A common approach involves comparing protein levels in cells treated with the active PROTAC, a negative control PROTAC, and a vehicle control (e.g., DMSO).

A suitable negative control for a VH032-based PROTAC is a stereoisomer that does not bind to VHL, such as cis-MZ1 for the MZ1 PROTAC. This control helps to distinguish between on-target degradation and other cellular effects of the compound.

Q3: What are the key strategies to reduce the off-target effects of VH032 PROTACs?

Several strategies can be employed to enhance the selectivity of VH032-based PROTACs:

  • Optimize the Target-Binding Ligand (Warhead):

    • Improve Selectivity: Start with a warhead that is highly selective for your protein of interest.

    • Modify Existing Ligands: If the initial warhead shows off-target binding, medicinal chemistry efforts can be used to modify its structure to improve selectivity.

  • Optimize the Linker:

    • Length and Composition: The length and chemical nature of the linker connecting VH032 to the warhead are critical. Systematically varying the linker length (e.g., using different numbers of polyethylene glycol (PEG) or alkyl units) can significantly impact the stability and geometry of the ternary complex (POI-PROTAC-VHL), thereby influencing selectivity.

    • Rigidity: Introducing rigid elements (e.g., phenyl rings) into the linker can restrict its conformation, potentially leading to more specific ternary complex formation and reduced off-target effects.

  • Modify the VH032 Ligand:

    • Attachment Point: The point at which the linker is attached to the VH032 molecule can influence the orientation of the recruited VHL E3 ligase and affect degradation efficiency and selectivity. Studies have explored various attachment points on the VH032 scaffold. For instance, it has been suggested that the central position on the VH032 ligand may not be the most efficient for creating PROTACs targeting kinases.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with VH032 PROTACs.

Problem Possible Cause Recommended Solution
High cell toxicity observed at effective degradation concentrations. The PROTAC may have off-target effects leading to cytotoxicity.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a global proteomics analysis to identify potential off-target proteins that might be causing toxicity. 3. Synthesize and test a negative control (e.g., a stereoisomer that doesn't bind VHL) to confirm if the toxicity is VHL-dependent.
Degradation of proteins other than the intended target is observed in proteomics data. 1. The warhead has low selectivity. 2. The linker is suboptimal, leading to the formation of non-specific ternary complexes.1. Perform a target engagement assay (e.g., CETSA or NanoBRET) with the warhead alone to assess its selectivity. 2. Synthesize and test PROTACs with different linkers (varying length, composition, and rigidity) to identify a more selective molecule. 3. Consider modifying the warhead to improve its intrinsic selectivity for the target protein.
Inconsistent degradation efficiency between experiments. 1. Cell passage number and confluency can affect E3 ligase expression levels. 2. Variability in PROTAC stock solution concentration.1. Use cells within a consistent passage number range and seed them to achieve a similar confluency for each experiment. 2. Prepare fresh PROTAC dilutions from a concentrated stock for each experiment and verify the concentration.
The "hook effect" is observed (decreased degradation at high PROTAC concentrations). Formation of non-productive binary complexes (PROTAC-POI or PROTAC-VHL) at high concentrations prevents the formation of the productive ternary complex.Perform a detailed dose-response experiment to identify the optimal concentration range for maximal degradation and avoid concentrations that lead to the hook effect.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and mitigate off-target effects of VH032 PROTACs.

Quantitative Proteomics for Off-Target Profiling

Objective: To identify and quantify proteins that are degraded upon treatment with a VH032 PROTAC in an unbiased manner.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or a cell line relevant to your research) to 70-80% confluency.

    • Treat cells with the VH032 PROTAC at a desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a negative control PROTAC if available.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ) - Optional but Recommended for Multiplexing:

    • Label the peptide samples from different treatment conditions with isobaric tags.

    • Pool the labeled samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.

Workflow for Quantitative Proteomics:

Quantitative Proteomics Workflow cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Digestion cell_culture->lysis labeling Isobaric Labeling (Optional) lysis->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis lcms->data_analysis CETSA Interpretation Logic ligand_binding Ligand Binds to Protein stabilization Protein is Stabilized ligand_binding->stabilization no_binding Ligand Does Not Bind no_stabilization No Change in Stability no_binding->no_stabilization shift Increased Melting Temperature stabilization->shift no_shift No Change in Melting Temperature no_stabilization->no_shift NanoBRET Assay Principle cluster_0 No Competitor cluster_1 With PROTAC Competitor Target_NanoLuc Target-NanoLuc Tracer Fluorescent Tracer Target_NanoLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Target_NanoLuc2 Target-NanoLuc PROTAC PROTAC Target_NanoLuc2->PROTAC Binding No_BRET Low BRET Signal PROTAC->No_BRET

References

Technical Support Center: Enhancing the In Vivo Stability of VH032-PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guidance and frequently asked questions to address challenges related to in vivo stability.

Troubleshooting Guide

Researchers may encounter several challenges during the development and in vivo testing of VH032-PROTACs. The following guide summarizes common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low PROTAC exposure in vivo despite good in vitro potency. Poor metabolic stability: The PROTAC molecule is rapidly metabolized. For VH032-derived ligands, metabolic hotspots include aliphatic oxidation of the t-butyl group and the hydroxyproline (Hyp) ring, amide hydrolysis, and oxidation of the thiazole ring[1]. The linker, especially polyethylene glycol (PEG), can also be susceptible to oxidative metabolism[2].- Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots[2]. - Modify the PROTAC structure at the site of metabolism. For instance, deuteration at metabolically liable positions can slow down metabolism[2]. - Consider alternative, more rigid linker chemistries that are less prone to metabolism[2].
Poor cell permeability: The PROTAC has a high molecular weight and polarity, hindering its ability to cross cell membranes.- Perform in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. - Optimize the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area. - Incorporate structural modifications known to enhance permeability, such as intramolecular hydrogen bonds or replacing PEG linkers with structures like a 1,4-disubstituted phenyl ring.
Inconsistent results between in vitro and in vivo experiments. Species-specific differences in metabolism: Metabolic enzymes in the animal model may differ from those in the in vitro system (e.g., human liver microsomes).- Use liver microsomes or hepatocytes from the same species as the in vivo model for in vitro stability assays to ensure better correlation. - Characterize the metabolites formed in both in vitro and in vivo systems to understand any species-specific metabolic pathways.
Plasma instability: The PROTAC is unstable in blood plasma due to enzymatic degradation (e.g., by esterases).- Conduct plasma stability assays to determine the degradation rate in plasma from the relevant species. - If instability is observed, modify the susceptible functional groups (e.g., replace an ester with a more stable amide).
"Hook effect" observed in cellular or in vivo experiments. Formation of inactive binary complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.- Perform dose-response experiments over a wide range of concentrations to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation. - If the hook effect is pronounced, re-engineering the PROTAC to optimize the thermodynamics of ternary complex formation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolic liabilities of the VH032 ligand?

A1: Metabolic stability studies of VH032-derived ligands have identified several "soft spots" for metabolism. These include aliphatic oxidation of the carbons on the t-butyl group and the hydroxyproline (Hyp) ring, amide hydrolysis, glucuronidation of the hydroxy group of the Hyp ring, and oxidation of the 2-position of the thiazole ring by human aldehyde oxidase.

Q2: How can I improve the metabolic stability of my VH032-PROTAC?

A2: Several strategies can be employed to enhance metabolic stability. Modifying the linker is a common approach; this can involve changing its length, the anchor points to the ligands, using cyclic linkers, or altering the attachment site. Additionally, structural modifications to the warhead or the E3 ligase ligand, such as deuteration at metabolically susceptible positions, can slow down metabolism.

Q3: What methods can I use to improve the cell permeability of my VH032-PROTAC?

A3: Due to their high molecular weight and polarity, PROTACs often exhibit low membrane permeability. To improve this, you can optimize the linker structure. For example, replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to improve cellular permeability. Introducing intramolecular hydrogen bonds can also enhance permeability by reducing the molecule's size and polarity.

Q4: Is a prodrug strategy a viable option for improving the oral bioavailability of VH032-PROTACs?

A4: A prodrug approach is a common strategy to improve a drug's oral bioavailability. This involves modifying the active compound with a group that is cleaved in vivo to release the active PROTAC. While this can be a successful tactic, a potential drawback is a further increase in the PROTAC's already high molecular weight.

Experimental Protocols

Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes.

Materials:

  • Test PROTAC

  • Liver microsomes (from human or other relevant species)

  • NADPH regenerating system

  • Phosphate buffer

  • Positive control compound (with known metabolic instability)

  • Negative control (vehicle, e.g., DMSO)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test PROTAC.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a PROTAC, which can be an indicator of oral absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC

  • Control compounds with known permeability (e.g., a high-permeability and a low-permeability control)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayer with pre-warmed transport buffer.

  • Add the test PROTAC solution to the apical (A) side of the Transwell insert.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the test PROTAC to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Visualizations

VH032_Degradation_Pathway VH032-PROTAC Signaling Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation VH032_PROTAC VH032_PROTAC Target_Protein Target_Protein VH032_PROTAC->Target_Protein VHL_E3_Ligase VHL_E3_Ligase VH032_PROTAC->VHL_E3_Ligase Ternary_Complex Ternary_Complex VH032_PROTAC->Ternary_Complex Target_Protein->Ternary_Complex VHL_E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated_Target Ternary_Complex->Ubiquitinated_Target E1/E2 Enzymes Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides

Caption: VH032-PROTAC mechanism of action leading to target protein degradation.

Experimental_Workflow Workflow for Assessing In Vivo Stability Start Start PROTAC_Design PROTAC Design & Synthesis Start->PROTAC_Design In_Vitro_Screening In Vitro Screening PROTAC_Design->In_Vitro_Screening Metabolic_Stability_Assay Metabolic Stability Assay (Microsomes/Hepatocytes) In_Vitro_Screening->Metabolic_Stability_Assay Permeability_Assay Permeability Assay (PAMPA/Caco-2) In_Vitro_Screening->Permeability_Assay Optimization Lead Optimization Metabolic_Stability_Assay->Optimization Permeability_Assay->Optimization Optimization->PROTAC_Design Iterative Redesign In_Vivo_PK_Studies In Vivo PK Studies Optimization->In_Vivo_PK_Studies Candidate Selection Efficacy_Studies In Vivo Efficacy Studies In_Vivo_PK_Studies->Efficacy_Studies End End Efficacy_Studies->End

Caption: Experimental workflow for the development and stability assessment of PROTACs.

Stability_Enhancement_Strategies Strategies to Enhance VH032-PROTAC In Vivo Stability Root Enhancing In Vivo Stability Metabolic_Stability Improve Metabolic Stability Root->Metabolic_Stability Permeability Improve Permeability Root->Permeability Bioavailability Improve Oral Bioavailability Root->Bioavailability Linker_Mod Linker Modification Metabolic_Stability->Linker_Mod Structural_Mod Structural Modification Metabolic_Stability->Structural_Mod Intra_H_Bonds Intramolecular H-Bonds Permeability->Intra_H_Bonds Rigid_Linkers Rigid Linkers Permeability->Rigid_Linkers Bioavailability->Metabolic_Stability Bioavailability->Permeability Prodrug Prodrug Approach Bioavailability->Prodrug

Caption: Logical relationship of strategies to improve VH032-PROTAC in vivo stability.

References

Technical Support Center: Aggregation of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of VH032-based PROTACs during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are my VH032-based PROTACs prone to aggregation?

A1: VH032-based PROTACs, like many other PROTACs, are large molecules that often fall into the "beyond Rule of Five" chemical space.[1] Their bifunctional nature, which includes a ligand for the target protein and the VH032 ligand for the VHL E3 ligase connected by a linker, results in a high molecular weight and frequently increased lipophilicity. These characteristics can lead to poor aqueous solubility and a higher propensity for aggregation.[1][2]

Q2: How can I visually identify aggregation in my PROTAC solution?

A2: Aggregation can sometimes be observed visually as turbidity, cloudiness, or the presence of particulate matter in the solution.[3] However, not all aggregation is visible to the naked eye, especially at early stages or with smaller aggregates. Therefore, it is crucial to use analytical techniques for accurate detection and quantification.

Q3: How does aggregation of my VH032-based PROTAC affect my experimental results?

A3: Aggregation can significantly impact experimental outcomes in several ways:

  • Inaccurate Concentration: The actual concentration of soluble, active PROTAC will be lower than the nominal concentration, leading to underestimation of its potency (e.g., DC50).[1]

  • Inconsistent Results: The variable nature of aggregation can lead to poor reproducibility of experimental data.

  • Assay Interference: Aggregates can interfere with assay readouts, for instance, by causing light scattering in fluorescence- or absorbance-based assays.

  • Reduced Bioavailability: In cellular assays, aggregates may have poor membrane permeability, reducing the effective intracellular concentration. In animal studies, low solubility and aggregation can lead to poor oral bioavailability.

Q4: What are some proactive strategies to prevent aggregation of VH032-based PROTACs?

A4: Strategies to mitigate aggregation can be implemented during the design and formulation stages:

  • Linker Modification: Incorporating more polar functional groups, such as polyethylene glycol (PEG) units, into the linker can enhance aqueous solubility.

  • Introduction of Ionizable Groups: Adding basic nitrogen-containing groups can improve solubility.

  • Formulation Strategies: For in vivo studies, amorphous solid dispersions (ASDs) can be an effective strategy to improve bioavailability by enhancing dissolution. The use of co-solvents or excipients like Poloxamer 188 can also aid in dissolution.

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask properties that contribute to poor solubility.

Troubleshooting Guide

Problem: I observe precipitation or cloudiness in my PROTAC stock solution or during dilution in aqueous buffers.

This is a common issue indicating that the PROTAC's solubility limit has been exceeded. The following troubleshooting workflow can help address this problem.

G start Precipitation Observed solubility_check Is the stock concentration too high? start->solubility_check dilution_issue Does precipitation occur upon dilution? solubility_check->dilution_issue No new_stock Prepare a fresh, lower concentration stock solution solubility_check->new_stock Yes optimize_dmso Optimize final DMSO concentration (e.g., <=0.5%) dilution_issue->optimize_dmso Yes solubility_test Perform kinetic solubility assay in experimental buffer optimize_dmso->solubility_test sonication Try gentle sonication or warming to aid dissolution solubility_test->sonication formulation Consider formulation with co-solvents or excipients sonication->formulation Unsuccessful end_success Proceed with experiment sonication->end_success Successful new_stock->end_success formulation->end_success Successful end_reformulate Consider PROTAC resynthesis/modification formulation->end_reformulate Unsuccessful

Troubleshooting workflow for PROTAC precipitation.

Problem: My experimental results are inconsistent, and I suspect non-visible aggregation.

Even without visible precipitation, nano- to micro-scale aggregation can affect your results. The following steps will guide you in detecting and addressing this.

  • Quantify Potential Aggregation: Utilize biophysical techniques to detect and quantify aggregates. Refer to the "Experimental Protocols for Detecting Aggregation" section below for detailed methods.

  • Optimize Solution Conditions:

    • pH: Evaluate the effect of pH on PROTAC solubility and aggregation, as ionizable groups can be sensitive to pH changes.

    • Ionic Strength: Varying the salt concentration of the buffer may influence aggregation behavior.

  • Incorporate Additives:

    • Co-solvents: Small amounts of organic co-solvents (e.g., ethanol, propylene glycol) may improve solubility. However, their compatibility with the experimental system must be verified.

    • Detergents: Low concentrations of non-denaturing detergents can sometimes prevent aggregation, but their potential interference with the assay should be carefully evaluated.

Experimental Protocols for Detecting Aggregation

A multi-faceted approach using orthogonal techniques is recommended for the robust characterization of PROTAC aggregation.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Prepare the VH032-based PROTAC solution in the desired buffer at the working concentration.

    • Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.

    • Centrifuge the PROTAC solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, pre-existing aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette.

  • Data Acquisition:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI).

    • A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS separates molecules based on their hydrodynamic volume and then measures their molar mass directly, making it a powerful tool for identifying and quantifying oligomers and aggregates.

Methodology:

  • System Setup:

    • Equilibrate the SEC column with the mobile phase (the experimental buffer) until a stable baseline is achieved for the MALS and refractive index (RI) detectors.

  • Sample Injection:

    • Inject a known concentration of the VH032-based PROTAC onto the column.

  • Data Analysis:

    • The elution profile will show peaks corresponding to different species. Aggregates will elute earlier than the monomeric PROTAC.

    • The MALS detector will provide the absolute molar mass for each eluting peak, allowing for unambiguous identification of monomers, dimers, and higher-order aggregates.

Nephelometry and Turbidimetry

These techniques measure the light scattering caused by suspended particles and are useful for quantifying the overall turbidity of a solution. Nephelometry measures scattered light at an angle (typically 90°), while turbidimetry measures the loss of transmitted light. Nephelometry is generally more sensitive for low-level turbidity.

Methodology:

  • Sample Preparation:

    • Prepare a serial dilution of the VH032-based PROTAC in the experimental buffer in a multi-well plate.

    • Include a buffer-only blank.

  • Measurement:

    • Measure the turbidity or nephelometry signal using a plate reader equipped with the appropriate module.

  • Data Analysis:

    • Plot the signal against the PROTAC concentration. A sharp, non-linear increase in the signal above a certain concentration can indicate the critical aggregation concentration (CAC).

Quantitative Data Summary

The following tables summarize key parameters to assess when characterizing the aggregation of VH032-based PROTACs. Data should be collected for each new batch and under different buffer conditions.

Table 1: Solubility and Aggregation Profile of VH032-Based PROTACs

PROTAC IDLinker CompositionThermodynamic Solubility (µM)Critical Aggregation Concentration (CAC) (µM)
PROTAC-APEG-4Enter experimental valueEnter experimental value
PROTAC-BAlkyl-C8Enter experimental valueEnter experimental value
PROTAC-CPEG-2-AromaticEnter experimental valueEnter experimental value

Table 2: DLS and SEC-MALS Analysis of VH032-Based PROTACs

PROTAC IDConcentration (µM)Average Hydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)% Monomer (by SEC-MALS)% Aggregate (by SEC-MALS)
PROTAC-A10Enter valueEnter valueEnter valueEnter value
PROTAC-B10Enter valueEnter valueEnter valueEnter value
PROTAC-C10Enter valueEnter valueEnter valueEnter value

Visualizations

The following diagrams illustrate key concepts and workflows related to VH032-based PROTACs.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC VH032-based PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

PROTAC mechanism of action.

G cluster_1 Aggregation Analysis Workflow Sample PROTAC Sample DLS Dynamic Light Scattering (DLS) Sample->DLS SECMALS SEC-MALS Sample->SECMALS Nephelometry Nephelometry Sample->Nephelometry Size_Dist Size Distribution (Rh, PDI) DLS->Size_Dist Molar_Mass Molar Mass (% Monomer, % Aggregate) SECMALS->Molar_Mass Turbidity Turbidity vs. Concentration (CAC) Nephelometry->Turbidity Decision Assess Aggregation Risk Size_Dist->Decision Molar_Mass->Decision Turbidity->Decision Proceed Proceed with Experiments Decision->Proceed Low Risk Optimize Optimize Formulation or Conditions Decision->Optimize High Risk

Experimental workflow for aggregation analysis.

References

Validation & Comparative

Validating Ternary Complex Formation with VH032 PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTACs and Ternary Complex Formation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This dual binding brings the POI and the E3 ligase into close proximity, forming a crucial intermediate known as the ternary complex.[2] The formation of a stable and productive ternary complex is the critical first step in the PROTAC mechanism of action, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design. PROTACs incorporating VH032 are therefore designed to recruit the VHL E3 ligase to the target protein. Validating the formation and characterizing the properties of the POI-PROTAC-VHL ternary complex is essential for the rational design and optimization of effective VH032-based PROTACs.

This guide provides a comparative overview of the key experimental methods used to validate and characterize the formation of ternary complexes, with a focus on VH032-based PROTACs. It includes detailed experimental protocols for selected assays and a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs.

Key Methodologies for Validating Ternary Complex Formation

A variety of biophysical and cellular assays are available to confirm and quantify the formation of PROTAC-induced ternary complexes. These techniques provide complementary information on the binding affinity, kinetics, thermodynamics, and cellular engagement of the complex.

Biophysical Assays

Biophysical assays utilize purified proteins and PROTACs to provide a quantitative assessment of the ternary complex in a controlled, in vitro environment.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of molecules in real-time by detecting changes in the refractive index at a sensor surface. For PROTACs, SPR can be used to determine the binding kinetics (association and dissociation rates) and affinity (KD) of both the binary interactions (PROTAC-POI and PROTAC-E3 ligase) and the ternary complex formation. A common setup involves immobilizing the E3 ligase (e.g., VHL) on the sensor chip and flowing the PROTAC and the POI over the surface. The enhancement of the binding response in the presence of both the PROTAC and the POI provides evidence of ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For PROTACs, ITC can be used to characterize the thermodynamics of both binary and ternary complex formation, providing insights into the driving forces of the interaction.

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures the interaction between two molecules in live cells. In the NanoBRET assay, one protein (e.g., the POI) is fused to a NanoLuc luciferase donor, and the other protein (e.g., the E3 ligase) is fused to a HaloTag acceptor. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable light signal. This assay is particularly valuable for confirming ternary complex formation within a cellular context.

  • Fluorescence Resonance Energy Transfer (FRET): Similar to BRET, FRET is a proximity-based assay that relies on the energy transfer between two fluorophores, a donor and an acceptor. When the two fluorophores are in close proximity due to ternary complex formation, excitation of the donor fluorophore leads to emission from the acceptor fluorophore. FRET can be used in both in vitro and cellular settings to monitor ternary complex formation.

Cellular Assays

Cellular assays are crucial for validating that ternary complex formation occurs within the complex environment of a living cell, which is a prerequisite for subsequent protein degradation.

  • Co-immunoprecipitation (Co-IP): Co-IP is a classic technique used to study protein-protein interactions. In the context of PROTACs, cells are treated with the PROTAC, and then an antibody against either the POI or the E3 ligase is used to pull down the protein and its interaction partners. The presence of the other components of the ternary complex in the immunoprecipitate, as detected by Western blotting, confirms the formation of the complex in cells.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stability of a protein in its native cellular environment. The binding of a ligand, such as a PROTAC, can stabilize the target protein, leading to an increase in its melting temperature. Changes in the thermal stability of the POI or the E3 ligase in the presence of a PROTAC can provide indirect evidence of ternary complex formation.

Comparative Analysis of Validation Assays

The choice of assay for validating ternary complex formation depends on the specific research question, the available resources, and the stage of PROTAC development. The following table provides a comparison of the key features of the most common assays.

AssayPrincipleData OutputThroughputSample RequirementContextKey AdvantagesKey Limitations
SPR Real-time, label-free detection of mass changes on a sensor surfaceKinetics (kon, koff), Affinity (KD), CooperativityMedium to HighPurified proteinsIn vitroProvides kinetic information, label-freeRequires specialized equipment, potential for protein immobilization artifacts
ITC Measurement of heat changes upon bindingAffinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHigh concentration of purified proteinsIn vitroGold standard for thermodynamics, label-freeLow throughput, high sample consumption
NanoBRET Bioluminescence resonance energy transfer between tagged proteinsBRET ratio (indicates proximity)HighGenetically engineered cell linesIn-cellMeasures interactions in live cells, high throughputRequires genetic modification of cells, indirect measurement of affinity
FRET Fluorescence resonance energy transfer between fluorophore-tagged proteinsFRET efficiencyHighLabeled proteins or engineered cellsIn vitro / In-cellCan be used in live cells, high throughputRequires labeling or genetic modification, potential for photobleaching
Co-IP Antibody-based pulldown of protein complexesQualitative or semi-quantitative detection of interaction partnersLowCell lysatesIn-cellConfirms interactions in a cellular contextProne to false positives and negatives, generally not quantitative
CETSA Ligand-induced changes in protein thermal stabilityThermal shift (ΔTm)Medium to HighCells or cell lysatesIn-cellLabel-free, can be performed in cells and tissuesIndirect measure of binding, not all binding events lead to a thermal shift

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation

This protocol describes a typical SPR experiment to characterize the formation of a ternary complex between a POI, a VH032-based PROTAC, and the VHL E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Purified POI

  • VH032-based PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit for protein immobilization

Procedure:

  • Immobilization of VBC:

    • Activate the sensor chip surface using the amine coupling kit.

    • Inject the VBC complex over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active groups on the surface.

  • Binary Interaction Analysis (PROTAC-VBC):

    • Prepare a dilution series of the VH032-PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized VBC surface at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants.

  • Ternary Complex Formation Analysis:

    • Prepare a dilution series of the VH032-PROTAC in running buffer containing a constant, saturating concentration of the POI.

    • Inject these solutions over the immobilized VBC surface.

    • Monitor the association and dissociation phases.

    • Fit the data to determine the apparent kinetic and affinity constants for the ternary complex.

  • Data Analysis:

    • Compare the binding responses and kinetic parameters from the binary and ternary experiments to confirm the formation of the ternary complex and to calculate the cooperativity factor (α), which is the ratio of the binary affinity to the ternary affinity.

NanoBRET Assay for Cellular Ternary Complex Formation

This protocol outlines the steps for a NanoBRET assay to monitor the formation of the POI-PROTAC-VHL ternary complex in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for POI fused to NanoLuc luciferase (Nluc-POI)

  • Expression vector for VHL fused to HaloTag (HaloTag-VHL)

  • Transfection reagent

  • HaloTag NanoBRET 618 Ligand

  • Nano-Glo Live Cell Reagent

  • VH032-based PROTAC

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect the cells with the Nluc-POI and HaloTag-VHL expression vectors.

    • Plate the transfected cells into the assay plate and incubate for 24-48 hours.

  • Assay Setup:

    • Prepare a serial dilution of the VH032-PROTAC in assay medium.

    • Add the HaloTag NanoBRET 618 Ligand to the cells and incubate as recommended by the manufacturer.

    • Add the Nano-Glo Live Cell Reagent to the cells.

  • PROTAC Treatment and Measurement:

    • Add the diluted PROTAC to the appropriate wells.

    • Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths using a plate reader equipped for BRET measurements.

    • The measurements can be taken at a single endpoint or kinetically over time.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the PROTAC concentration to generate a dose-response curve. An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of VH032 PROTAC-mediated protein degradation.

SPR_Workflow cluster_1 SPR Experimental Workflow for Ternary Complex Validation start Start immobilize Immobilize VHL E3 Ligase on Sensor Chip start->immobilize binary Binary Interaction: Inject VH032-PROTAC alone immobilize->binary ternary Ternary Interaction: Inject VH032-PROTAC + POI immobilize->ternary analyze Analyze Sensorgrams: Determine KD and kinetics binary->analyze ternary->analyze compare Compare Binary vs. Ternary: Calculate Cooperativity (α) analyze->compare end End compare->end

Caption: Workflow for SPR-based validation of ternary complex formation.

Assay_Decision_Tree cluster_2 Decision Tree for Selecting a Validation Assay question1 Research Question: In vitro or in-cell validation? in_vitro In vitro (Purified components) question1->in_vitro In vitro in_cell In-cell (Live cells) question1->in_cell In-cell question2 Desired Data: Kinetics or Thermodynamics? in_vitro->question2 cellular_confirm Confirm cellular engagement? in_cell->cellular_confirm kinetics Kinetics (on/off rates) question2->kinetics Kinetics thermo Thermodynamics (ΔH, ΔS) question2->thermo Thermodynamics kinetics->in_vitro Use SPR thermo->in_vitro Use ITC proximity Proximity-based assay cellular_confirm->proximity Yes functional Functional confirmation cellular_confirm->functional Yes proximity->in_cell Use NanoBRET/FRET functional->in_cell Use Co-IP/CETSA

Caption: Decision tree for selecting a ternary complex validation assay.

References

A Head-to-Head Comparison of VH032 and CRBN Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. Among the expanding repertoire of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most ubiquitously utilized. This guide provides an objective, data-driven comparison of PROTACs employing the VHL ligand VH032 and those utilizing common CRBN ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide.

The choice between VHL and CRBN is a critical design decision that profoundly influences a PROTAC's pharmacological properties, including its efficacy, selectivity, and potential off-target effects.[] CRBN-recruiting PROTACs often leverage ligands with favorable physicochemical properties, such as smaller size and better drug-like characteristics.[2][] Conversely, VHL ligands engage with a more defined binding pocket, which can lead to enhanced selectivity for specific substrates.[] This guide aims to equip researchers with a comprehensive understanding of the performance differences, supported by quantitative data and detailed experimental methodologies, to inform rational PROTAC design.

At a Glance: VH032 vs. CRBN Ligands

FeatureVH032 (VHL Ligand)CRBN Ligands (e.g., Pomalidomide, Lenalidomide)
E3 Ligase von Hippel-Lindau (VHL)Cereblon (CRBN)
Binding Pocket More buried, recognizes a hydroxyproline pharmacophore[]Relies on IMiD ligands, held by reversible π-stacking and electrostatic interactions
Selectivity Generally offers superior selectivityVersatile, but may have off-target affinity for zinc-finger transcription factors
Molecular Weight Can lead to increased molecular weight of the PROTACGenerally smaller and more "drug-like"
Cell Permeability Can be a challenge, may require optimizationGenerally possess better cell permeability
Subcellular Localization Predominantly cytosolicCan shuttle between the nucleus and cytoplasm
Expression Regulated by oxygen levels; may be downregulated in hypoxic tumorsBroadly expressed

Quantitative Performance Data

The following tables summarize the available quantitative data for PROTACs recruiting VHL (via VH032) and CRBN. It is crucial to note that direct head-to-head comparisons with identical target binders and linkers are limited in published literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental contexts.

Table 1: VHL-Based PROTACs Utilizing VH032
PROTAC ExampleTarget ProteinCell LineDC50DmaxBinding Affinity (Kd) of Ligand to E3 LigaseReference
VHL-based DegraderEGFR L858RHCC-8275.0 nM>90%VH032: 185 nM
VHL-based DegraderEGFR L858RH32553.3 nM>90%VH032: 185 nM
MZ1BET Bromodomains---VH032 derivative: Ki of 6.3 nM
PROTAC 139BRD4PC33.3 nM97%VL285 (VHL ligand): 29 nM - 171 nM
Table 2: CRBN-Based PROTACs
PROTAC ExampleCRBN LigandTarget ProteinCell LineDC50DmaxBinding Affinity (Kd) of Ligand to E3 LigaseReference
ARV-471Pomalidomide derivativeERαMCF-71.8 nM>90%Pomalidomide: ~157 nM
Compound 41Lenalidomide derivativeERαMCF-70.41 nM>90%Lenalidomide: ~178 nM
CRBN-based DegraderEGFR L858RHCC-82711 nM>90%Pomalidomide: ~157 nM
CRBN-based DegraderEGFR L858RH325525 nM>90%Pomalidomide: ~157 nM
dBET6Pomalidomide derivativeBRD4-~10-50 nM>90%Pomalidomide: ~157 nM

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism General Mechanism of PROTAC Action cluster_PROTAC PROTAC Molecule Target Binder Target Binder Linker Linker Target Binder->Linker Target Protein Target Protein Target Binder->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Recruits Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to Degraded Target Degraded Target Proteasomal Degradation->Degraded Target

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow Comparative Experimental Workflow for PROTAC Evaluation PROTAC Synthesis PROTAC Synthesis PROTAC Treatment PROTAC Treatment PROTAC Synthesis->PROTAC Treatment Cell Culture Cell Culture Cell Culture->PROTAC Treatment Western Blot Western Blot PROTAC Treatment->Western Blot Protein Degradation Ternary Complex Assay Ternary Complex Assay PROTAC Treatment->Ternary Complex Assay Complex Formation Ubiquitination Assay Ubiquitination Assay PROTAC Treatment->Ubiquitination Assay Ubiquitin Transfer Data Analysis Data Analysis Western Blot->Data Analysis Quantify DC50/Dmax Ternary Complex Assay->Data Analysis Assess Cooperativity Ubiquitination Assay->Data Analysis Confirm Mechanism

Caption: Workflow for comparing VHL- and CRBN-based PROTACs.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare the performance of VH032- and CRBN-based PROTACs.

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein.

Materials:

  • Purified recombinant E3 ligase complex (VHL or CRBN)

  • Purified recombinant target protein (with an affinity tag, e.g., His-tag)

  • PROTAC of interest

  • Affinity beads (e.g., Ni-NTA for His-tagged protein)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., Wash buffer with high concentration of imidazole for His-tagged protein)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the E3 ligase and target protein

Protocol:

  • Incubate the purified target protein, E3 ligase, and varying concentrations of the PROTAC in a suitable binding buffer for 1-2 hours at 4°C.

  • Add affinity beads and incubate for another hour to pull down the target protein and any interacting partners.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the E3 ligase and the target protein to detect the presence of the ternary complex.

In-Cell Target Protein Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of a target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentrations and separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation achieved).

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G beads

  • Antibody against ubiquitin

  • SDS-PAGE and Western blot reagents

Protocol:

  • Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

  • Lyse the cells and perform immunoprecipitation for the target protein.

  • Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against ubiquitin to detect polyubiquitinated target protein.

Conclusion

The decision to employ a VH032-based VHL ligand or a CRBN ligand in a PROTAC is multifaceted and contingent on the specific target protein, the desired pharmacological profile, and the cellular context. VHL-recruiting PROTACs may offer advantages in terms of selectivity, while CRBN-based counterparts often possess more favorable drug-like properties. The available data suggests that highly potent degraders can be developed using either E3 ligase. A systematic, head-to-head comparison using a matched series of PROTACs with identical target ligands and linkers would be invaluable for definitively determining the optimal E3 ligase for a given target. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the design and optimization of next-generation protein degraders.

References

A Researcher's Guide to DC50 and Dmax Determination for VH032-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurately characterizing the efficacy of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comprehensive comparison and detailed protocols for determining the key performance metrics—DC50 and Dmax—for PROTACs that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The Mechanism of VH032-based PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] A VH032-based PROTAC consists of three components: a ligand that binds to the target Protein of Interest (POI), a linker, and the VH032 moiety, which specifically binds to the VHL E3 ligase.[2]

This binding facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase.[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin (Ub) POI_Bound POI Ub->POI_Bound Polyubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Bound PROTAC POI_Bound->PROTAC_Bound VHL_Bound VHL PROTAC_Bound->VHL_Bound PolyUb_POI Poly-Ub POI PolyUb_POI->Proteasome Recognition cluster_ternary cluster_ternary

VH032-based PROTAC mechanism of action.

Key Performance Metrics: DC50 and Dmax

The efficacy of a PROTAC is quantified by two primary parameters:

  • DC50 (half-maximal degradation concentration) : This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.[4]

  • Dmax (maximum degradation) : This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies greater efficacy.

These values are crucial for the evaluation and optimization of PROTAC candidates during the drug discovery process.

Experimental Determination of DC50 and Dmax

Western blotting is the most common and reliable method for quantifying target protein degradation and determining DC50 and Dmax values.

Experimental Workflow

The general workflow involves treating cultured cells with varying concentrations of the PROTAC, followed by protein level analysis.

Experimental_Workflow start Start cell_culture 1. Cell Culture Seed cells in multi-well plates and allow to adhere. start->cell_culture protac_treatment 2. PROTAC Treatment Treat cells with serial dilutions of PROTAC and a vehicle control. cell_culture->protac_treatment incubation 3. Incubation Incubate for a predetermined time (e.g., 24 hours). protac_treatment->incubation cell_lysis 4. Cell Lysis Wash cells and lyse to extract total protein. incubation->cell_lysis quantification 5. Protein Quantification Determine protein concentration of each lysate (e.g., BCA assay). cell_lysis->quantification western_blot 6. Western Blot - SDS-PAGE - Protein Transfer (PVDF) - Immunoblotting quantification->western_blot detection 7. Detection & Analysis - Chemiluminescence Signal Capture - Densitometry Analysis western_blot->detection data_plotting 8. Data Plotting Plot % degradation vs. log[PROTAC]. Fit dose-response curve. detection->data_plotting results Determine DC50 & Dmax data_plotting->results

Workflow for determining DC50 and Dmax via Western Blot.
Detailed Experimental Protocol: Western Blotting

This protocol outlines the steps for determining the DC50 and Dmax of a VH032-based PROTAC in a relevant cell line.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, H661) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the VH032-based PROTAC in complete growth medium. A typical concentration range is from 0.1 nM to 10 µM.

  • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

  • Incubate the cells for a predetermined time, typically 24 hours.

2. Cell Lysis and Protein Quantification:

  • After incubation, aspirate the media and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel to separate proteins by size, then transfer the separated proteins to a PVDF membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

  • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.

5. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the target protein level to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a variable slope dose-response curve to determine the DC50 and Dmax values.

Performance Comparison: VH032 (VHL) vs. Cereblon (CRBN)-based PROTACs

While VH032-based PROTACs are highly effective, another major class of PROTACs utilizes ligands for the Cereblon (CRBN) E3 ligase, such as thalidomide or pomalidomide. The choice of E3 ligase can significantly impact a PROTAC's properties, including potency, selectivity, and cellular localization.

To illustrate this comparison, we can examine two well-studied PROTACs that both target the BRD4 protein: MZ1 (VHL-based) and dBET1 (CRBN-based).

VHL_vs_CRBN VHL-based vs. CRBN-based PROTACs VHL_Node VHL-based (e.g., MZ1) Ligand: VH032 E3 Ligase: Von Hippel-Lindau (VHL) Cellular Location: Predominantly cytosolic Kinetics: Forms long-lived complexes CRBN_Node CRBN-based (e.g., dBET1) Ligand: Pomalidomide, etc. E3 Ligase: Cereblon (CRBN) Cellular Location: Primarily nuclear, can shuttle Kinetics: Fast turnover rates

Key differences between VHL and CRBN-recruiting PROTACs.
Quantitative Data Comparison

The following table summarizes reported performance data for the BRD4-targeting PROTACs MZ1 and dBET1. Note that experimental conditions and cell lines can significantly influence results.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50Dmax / EfficacyCitation(s)
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nM>90% (complete at 100 nM)
dBET1 CRBNBET ProteinsBreast Cancer~430 nM (EC50)Effective depletion

Studies suggest that MZ1 can be more potent in certain contexts, inducing degradation at lower nanomolar concentrations compared to dBET1. However, the choice of ligase is highly dependent on the target protein's location and the specific cellular environment. For instance, CRBN's nuclear localization may be advantageous for nuclear targets, while VHL is predominantly cytosolic.

Conclusion

The determination of DC50 and Dmax is a critical step in the preclinical evaluation of VH032-based PROTACs. The Western blot protocol detailed here provides a robust framework for obtaining reliable and reproducible data. When comparing VH032-based degraders to alternatives like CRBN-based PROTACs, researchers must consider multiple factors beyond raw potency, including target localization, E3 ligase expression levels in the target tissue, and the kinetics of ternary complex formation. A thorough characterization using these methods will enable the rational design and selection of the most promising PROTAC candidates for therapeutic development.

References

A Researcher's Guide to Biophysical Assays for VH032-PROTAC Target Engagement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biophysical assays for characterizing the target engagement of VH032-based Proteolysis Targeting Chimeras (PROTACs). Featuring the well-characterized BRD4-degrading PROTAC, MZ1, which incorporates the VH032 E3 ligase ligand, this document delves into the experimental data and methodologies of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Cellular Thermal Shift Assay (CETSA).

The advent of PROTACs has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical step in the development of these heterobifunctional molecules is the precise measurement of their engagement with the target protein and the E3 ligase. VH032 is a widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide focuses on biophysical techniques to quantify the interaction between a VH032-containing PROTAC, MZ1, and its neo-substrate, the epigenetic reader protein BRD4.

Comparative Analysis of Biophysical Assays

The selection of a suitable biophysical assay is contingent on the specific experimental question, the availability of purified proteins, and the desired throughput. The following table summarizes the quantitative data for the interaction of the VH032-based PROTAC MZ1 with its target protein BRD4, as determined by ITC, SPR, and CETSA.

AssayParameterTarget ProteinMZ1 Affinity (K_d)Reference
Isothermal Titration Calorimetry (ITC) Dissociation Constant (K_d)BRD4 (BD1)382 nM[1][2]
Dissociation Constant (K_d)BRD4 (BD2)120 nM[1][2]
Dissociation Constant (K_d)VHL-EloB-EloC (VCB)66 nM[3]
Ternary Complex K_d (BRD4_BD2::MZ1::VCB)BRD4 (BD2) & VCB3.7 nM
Surface Plasmon Resonance (SPR) Dissociation Constant (K_d)BRD4 (BD2)13.8 nM
Dissociation Constant (K_d)VHL-EloB-EloC (VCB)75.2 nM
Ternary Complex Affinity (MZ1:BRD4_BD1)VHL & BRD4 (BD1)~30 nM
Ternary Complex Affinity (MZ1:BRD4_BD2)VHL & BRD4 (BD2)~2 nM
Cellular Thermal Shift Assay (CETSA) Target EngagementEndogenous BRD4Stabilized by MZ1
Target DegradationEndogenous BRD4Degraded by MZ1

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the workflows of the discussed biophysical assays and the signaling pathway of the PROTAC target, BRD4.

experimental_workflows cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_cetsa Cellular Thermal Shift Assay (CETSA) itc_start Prepare Protein (BRD4/VHL) and Ligand (MZ1) Solutions itc_load Load Protein into Sample Cell and MZ1 into Syringe itc_start->itc_load itc_titrate Inject MZ1 into Protein Solution in Increments itc_load->itc_titrate itc_measure Measure Heat Changes Upon Binding itc_titrate->itc_measure itc_analyze Analyze Data to Determine Kd, Stoichiometry, and Thermodynamics itc_measure->itc_analyze spr_start Immobilize Target Protein (BRD4/VHL) on Sensor Chip spr_inject Inject MZ1 (Analyte) Over the Surface spr_start->spr_inject spr_measure Measure Changes in Refractive Index as Binding Occurs spr_inject->spr_measure spr_analyze Analyze Sensorgram to Determine ka, kd, and KD spr_measure->spr_analyze cetsa_start Treat Cells with MZ1 or Vehicle Control cetsa_heat Heat Cells to a Range of Temperatures cetsa_start->cetsa_heat cetsa_lyse Lyse Cells and Separate Soluble and Precipitated Fractions cetsa_heat->cetsa_lyse cetsa_detect Detect Soluble BRD4 (e.g., by Western Blot or MS) cetsa_lyse->cetsa_detect cetsa_analyze Analyze BRD4 Levels to Assess Thermal Stabilization (Target Engagement) cetsa_detect->cetsa_analyze

Figure 1. Experimental workflows for ITC, SPR, and CETSA.

brd4_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits Promoter Promoter/Enhancer BRD4->Promoter Proteasome Proteasome BRD4->Proteasome Targeted by AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Binds to RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates Ser2 Gene Target Genes (e.g., MYC, BCL2) RNAPolII->Gene Transcribes Transcription Transcription Elongation RNAPolII->Transcription Promoter->RNAPolII mRNA mRNA Gene->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Export Protein Oncogenic Proteins Ribosome Ribosome mRNA_cyto->Ribosome Ribosome->Protein MZ1 MZ1 (VH032-PROTAC) MZ1->BRD4 Binds to VHL VHL E3 Ligase MZ1->VHL Recruits VHL->BRD4 Ubiquitinates Ub Ubiquitin Degradation BRD4 Degradation Proteasome->Degradation

Figure 2. BRD4 signaling pathway and MZ1-induced degradation.

Detailed Experimental Protocols

For researchers looking to implement these assays, the following sections provide detailed protocols for Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Cellular Thermal Shift Assay, specifically tailored for the analysis of the MZ1-BRD4 interaction.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Protein and Ligand Preparation:

  • Express and purify the BRD4 bromodomains (BD1 and BD2) and the VHL-ElonginB-ElonginC (VCB) complex.

  • Prepare a concentrated stock solution of MZ1 in a compatible solvent (e.g., DMSO) and then dilute it into the ITC buffer to the final desired concentration. The final DMSO concentration should be matched in the protein solution.

  • Dialyze the protein solutions extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

2. ITC Experiment Setup:

  • Set the instrument to the desired temperature (e.g., 25°C).

  • Load the protein solution (e.g., 15 µM BRD4 BD2) into the sample cell.

  • Load the MZ1 solution (e.g., 150 µM) into the injection syringe.

3. Titration and Data Acquisition:

  • Perform a series of small injections (e.g., 2 µL) of the MZ1 solution into the protein solution.

  • Record the heat change after each injection until the binding sites are saturated.

4. Data Analysis:

  • Integrate the heat change peaks to generate a binding isotherm.

  • Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index at the surface of a sensor chip.

1. Sensor Chip Preparation and Protein Immobilization:

  • Activate a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Immobilize the target protein (e.g., BRD4 BD2) onto the chip surface to a desired response unit (RU) level.

  • Alternatively, for His-tagged proteins, use a Ni-NTA sensor chip for capture-based immobilization.

2. Binding Analysis:

  • Prepare a series of dilutions of MZ1 in running buffer (e.g., HBS-EP+).

  • Inject the MZ1 solutions over the immobilized protein surface, starting with the lowest concentration.

  • Include a buffer-only injection as a reference.

3. Regeneration (if necessary):

  • After each MZ1 injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

4. Data Analysis:

  • Process the sensorgrams by subtracting the reference channel data.

  • Fit the data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa or a relevant cancer cell line) to a suitable confluency.

  • Treat the cells with various concentrations of MZ1 or a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-4 hours).

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated fraction (containing denatured protein).

4. Protein Detection and Analysis:

  • Collect the supernatant (soluble fraction).

  • Analyze the levels of soluble BRD4 in each sample using Western blotting or mass spectrometry.

  • Plot the amount of soluble BRD4 as a function of temperature for both MZ1-treated and control samples to observe the thermal shift, indicating target engagement.

Conclusion

The biophysical assays presented in this guide offer complementary approaches to rigorously characterize the target engagement of VH032-based PROTACs. Isothermal Titration Calorimetry provides detailed thermodynamic information in solution, while Surface Plasmon Resonance offers real-time kinetic data. The Cellular Thermal Shift Assay validates target engagement within the complex milieu of a living cell. By employing a combination of these powerful techniques, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action, facilitating the development of more potent and selective protein degraders for therapeutic applications.

References

Assessing the Selectivity of VH032-PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ubiquitin ligases is recruited to tag the target protein for degradation. VH032 is a potent and widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1] The selectivity of a PROTAC—its ability to degrade the intended target protein with minimal impact on other proteins—is a critical determinant of its therapeutic window and overall success.

This guide provides a comparative assessment of the selectivity of VH032-based PROTACs, offering insights into their performance against alternatives and detailing the experimental approaches used to evaluate their specificity.

Mechanism of Action of VH032-PROTACs

VH032-based PROTACs are heterobifunctional molecules comprising three key components: a warhead that binds to the target protein of interest (POI), a linker, and the VH032 ligand that engages the VHL E3 ligase.[2] By simultaneously binding to both the POI and VHL, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target.[3] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

cluster_0 VH032-PROTAC Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Warhead Binding PROTAC VH032-PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex VH032 Binding PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination E2 E2 Enzyme E2->Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of VH032-PROTAC-mediated protein degradation.

Factors Influencing Selectivity

The selectivity of a VH032-PROTAC is not solely determined by the binding affinity of its warhead for the target protein. Several factors contribute to the preferential degradation of the intended target over other proteins:

  • Ternary Complex Cooperativity: The stability and conformation of the ternary complex are paramount. Favorable protein-protein interactions between the VHL E3 ligase and the target protein, induced by the PROTAC, can lead to positive cooperativity and enhanced degradation selectivity.[5]

  • Linker Composition and Length: The linker plays a crucial role in orienting the POI and VHL for efficient ubiquitination. Its length, rigidity, and attachment points can significantly impact ternary complex formation and, consequently, selectivity.

  • E3 Ligase and Target Protein Expression Levels: The relative abundance of the VHL E3 ligase and the target protein in specific cell types or tissues can influence PROTAC efficacy and selectivity.

  • Subcellular Localization: For a PROTAC to be effective, the target protein and the E3 ligase must be accessible in the same subcellular compartment. VHL is predominantly located in the cytoplasm.

Comparison with CRBN-Based PROTACs

The most common alternative to VHL-recruiting PROTACs are those that engage the Cereblon (CRBN) E3 ligase. The choice between VHL and CRBN can have a profound impact on a PROTAC's properties, including its selectivity profile.

FeatureVH032-Based PROTACsCRBN-Based PROTACs
E3 Ligase von Hippel-Lindau (VHL)Cereblon (CRBN)
Expression Predominantly cytoplasmic.Ubiquitously expressed, with high levels in hematopoietic and neural tissues. Can shuttle between nucleus and cytoplasm.
Selectivity Profile Generally considered to have a more favorable selectivity profile with a lower propensity for off-target degradation.Can sometimes lead to the degradation of neosubstrates (proteins not naturally targeted by CRBN), such as zinc finger transcription factors.
Known Off-Targets Fewer reported instances of broad off-target effects. The primary "off-target" effect of the VH032 ligand itself is the stabilization of its natural substrate, HIF-1α, though this is often at concentrations higher than those required for target degradation.Can induce degradation of non-target zinc finger proteins, a known characteristic of the immunomodulatory imide drugs (IMiDs) used as CRBN ligands.
Example Study In a study targeting Bruton's tyrosine kinase (BTK), a VHL-recruiting PROTAC showed weaker degradation compared to its CRBN-recruiting counterpart.A CRBN-based BTK PROTAC, MT-802, effectively degraded both wild-type and drug-resistant BTK mutants.
Example Study 2 VHL-based PROTACs targeting estrogen receptor α (ERα) were shown to be effective degraders.In the same study, CRBN-based PROTACs for ERα did not show significant degradation.

Experimental Protocols for Assessing Selectivity

A rigorous assessment of PROTAC selectivity involves a combination of targeted and global approaches.

Quantitative Mass Spectrometry-Based Proteomics

This is the gold standard for assessing the global selectivity of a PROTAC. It allows for the unbiased quantification of thousands of proteins in a cell lysate following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat with the PROTAC at various concentrations and time points. A vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive epimer of VH032) should be included.

  • Cell Lysis and Protein Digestion: Harvest cells, lyse them to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT). This allows for multiplexing and simultaneous analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Analyze the data to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. A typical cutoff for a bona fide degradation target is a reduction of 20% or more.

Western Blotting

This targeted approach is used to confirm the degradation of the intended target and to investigate potential off-targets identified from proteomics or based on homology to the target.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described for proteomics and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and potential off-targets. A loading control antibody (e.g., GAPDH or β-actin) is used to normalize for protein loading.

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the extent of protein degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement by the PROTAC in a cellular context. While not a direct measure of degradation, it can help to identify off-target binding.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein. A shift in the melting temperature upon PROTAC treatment indicates target engagement.

cluster_1 PROTAC Selectivity Assessment Workflow Start Design and Synthesize VH032-PROTAC Cell_Treatment Treat Cells with PROTAC (Dose-Response and Time-Course) Start->Cell_Treatment Global_Proteomics Quantitative Proteomics (LC-MS/MS) Cell_Treatment->Global_Proteomics Identify_Hits Identify Downregulated Proteins (On-target and Potential Off-targets) Global_Proteomics->Identify_Hits WB_Validation Western Blot Validation Identify_Hits->WB_Validation Validate Degradation CETSA Target Engagement (CETSA) Identify_Hits->CETSA Confirm Engagement Confirm_Selectivity Confirm On-Target Degradation and Assess Off-Target Effects WB_Validation->Confirm_Selectivity CETSA->Confirm_Selectivity End Selective PROTAC Identified Confirm_Selectivity->End

Caption: Experimental workflow for assessing VH032-PROTAC selectivity.

Conclusion

VH032-based PROTACs are a valuable class of targeted protein degraders. Their selectivity is a complex interplay of factors beyond simple warhead affinity. While they generally exhibit a favorable selectivity profile compared to some alternatives, a thorough experimental evaluation using a combination of proteomics and targeted biochemical assays is essential to fully characterize their specificity and potential for off-target effects. This guide provides a framework for understanding and assessing the selectivity of VH032-PROTACs, aiding in the development of safer and more effective therapeutics.

References

A Comparative Proteomics Analysis of Protein Degradation by VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VH032 PROTAC Performance with Alternative Degraders Supported by Experimental Data.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component of many successful PROTACs is the E3 ligase-recruiting ligand. This guide provides a detailed comparison of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, against other prominent protein degradation technologies, with a focus on quantitative proteomics analysis.

Performance Comparison: VH032-based vs. CRBN-based PROTACs

A primary alternative to VHL-recruiting PROTACs are those that engage the Cereblon (CRBN) E3 ligase. To illustrate a direct comparison, we will examine the performance of two well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: MZ1 , a VH032-based degrader, and dBET1 , a CRBN-based degrader. Both utilize the same BRD4-binding warhead (JQ1), allowing for a focused comparison of the E3 ligase recruiting moiety.

Performance MetricMZ1 (VH032-based)dBET1 (CRBN-based)Notes
Target Protein BRD4BRD4Both are pan-BET family degraders.
Degradation Potency (DC50) ~13 nM (in HeLa cells)[1]~3 nM (in HeLa cells)[1]Concentration for 50% degradation of the target protein.
Binding Affinity (BRD4 BD2, Kd) ~28 nM[1]~90 nM[1]Reflects the affinity of the JQ1 warhead.
Ternary Complex Cooperativity (α) >1 (Positive)[1]~1 (Non-cooperative)Positive cooperativity enhances ternary complex stability.
Kinetics of Degradation Slower onsetRapid degradationRate is influenced by multiple factors.
Selectivity Degrades BRD2, BRD3, and BRD4Degrades BRD2, BRD3, and BRD4Both are pan-BET degraders due to the JQ1 warhead.

Experimental Protocols

To ensure robust and reproducible data for comparing PROTAC efficacy, standardized experimental protocols are essential. Below are detailed methodologies for quantitative proteomics analysis.

Tandem Mass Tag (TMT) Labeling-Based Quantitative Proteomics

This method allows for the simultaneous identification and quantification of proteins from multiple samples.

  • Protein Extraction and Digestion:

    • Lyse cells treated with the PROTAC or vehicle control in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides using an appropriate enzyme, typically trypsin, overnight at 37°C.

  • TMT Labeling:

    • Resuspend the digested peptide samples in a labeling buffer (e.g., 100 mM TEAB).

    • Add the specific TMT label reagent to each sample and incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled samples in equal amounts.

    • Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • The mass spectrometer will perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify proteins with significantly altered abundance.

Label-Free Quantitative (LFQ) Proteomics

This approach quantifies proteins by comparing the signal intensities of peptides across different runs.

  • Sample Preparation:

    • Prepare cell lysates and digest proteins into peptides as described in the TMT protocol (steps 1.1-1.4).

  • LC-MS/MS Analysis:

    • Analyze each sample separately using a high-resolution mass spectrometer.

    • The instrument will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Spectronaut) for label-free quantification.

    • The software will align the chromatograms from different runs and compare the peak intensities of the same peptides across samples.

    • Normalize the data to account for variations in sample loading and instrument performance.

    • Perform statistical analysis to identify differentially expressed proteins.

Visualizing the Process and Pathways

To better understand the experimental process and the biological consequences of VH032-PROTAC mediated degradation, the following diagrams are provided.

Proteomics_Workflow Experimental Workflow for Proteomics Analysis of PROTACs cluster_sample_prep Sample Preparation cluster_tmt TMT Labeling Workflow cluster_lfq Label-Free Workflow cluster_ms_analysis Mass Spectrometry & Data Analysis Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant Digestion Reduction, Alkylation & Trypsin Digestion Protein_Quant->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS_Individual Individual LC-MS/MS Runs Digestion->LC_MS_Individual Pooling Sample Pooling TMT_Labeling->Pooling Fractionation High-pH RP Fractionation Pooling->Fractionation LC_MS_Analysis LC-MS/MS Analysis Fractionation->LC_MS_Analysis LC_MS_Individual->LC_MS_Analysis Database_Search Database Search & Protein ID LC_MS_Analysis->Database_Search Quantification Relative Protein Quantification Database_Search->Quantification Data_Analysis Statistical Analysis & Pathway Analysis Quantification->Data_Analysis

Proteomics Experimental Workflow

Signaling_Pathway Signaling Pathway Affected by BRD4 Degradation cluster_protac PROTAC Action cluster_downstream Downstream Effects VH032_PROTAC VH032-based PROTAC (e.g., MZ1) Ternary_Complex Ternary Complex Formation VH032_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to Acetylated Histones VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degradation Proteasome->BRD4 Degradation MYC c-MYC Transcription Proteasome->MYC Reduced Expression Super_Enhancers->MYC Drives Transcription Cell_Cycle Cell Cycle Progression MYC->Cell_Cycle Promotes Apoptosis Apoptosis MYC->Apoptosis Inhibition Leads to

References

A Comparative Guide to the Efficacy of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This guide provides a comparative analysis of the in vitro and in vivo efficacy of PROTACs that utilize the Von Hippel-Lindau (VHL) E3 ligase ligand VH032. We present a compilation of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Mechanism of Action: VH032-Based PROTACs

VH032-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a linker, and the VH032 ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, often leading to a more profound and sustained biological response compared to traditional small-molecule inhibitors.

Mechanism of VH032-Based PROTAC Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI POI PROTAC->POI Binds to POI VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Recruits VHL Ubiquitinated_POI Ubiquitinated POI POI->Ubiquitinated_POI Polyubiquitination Ub Ubiquitin VHL E3 Ligase->Ub Transfers Ub Ub->POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Targeted for Degradation Proteasome->Degraded_Fragments Degrades POI

Figure 1: Mechanism of VH032-based PROTAC-mediated protein degradation.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of various VH032-based PROTACs against different protein targets.

Table 1: In Vitro Efficacy of VH032-Based PROTACs
PROTAC NameTarget Protein(s)Cell Line(s)DC50DmaxReference(s)
ARV-771 BRD2/3/422Rv1, VCaP, LnCaP95<5 nM>90%[1]
BETd-260 BRD2/3/4MNNG/HOS, Saos-2, MG-63, SJSA-130-100 pM (in RS4;11)Not specified[2][3][4][5]
IRAK4 Degrader (Compound 9) IRAK4THP-136 nMNot specified
FAK Degrader (GSK215) FAKNot specified1.5 nM99%
Homo-PROTAC (CM11) VHLHeLa, U2OS<100 nMNot specified

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vivo Efficacy of VH032-Based PROTACs
PROTAC NameTarget Protein(s)Animal ModelDosing RegimenTumor Growth Inhibition (TGI) / EfficacyReference(s)
ARV-771 BRD2/3/422Rv1 Castrate-Resistant Prostate Cancer (CRPC) Xenograft10 mg/kg, s.c.Significant reduction in AR-V7 levels
BETd-260 BRD2/3/4MNNG/HOS Osteosarcoma Xenograft5 mg/kg, i.v., 3x/week~94% TGI
BETd-260 BRD2/3/4RS4;11 Leukemia XenograftNot specified>90% tumor regression

s.c.: subcutaneous; i.v.: intravenous; TGI: Tumor Growth Inhibition.

Comparison with Alternatives

VH032-based PROTACs often demonstrate superior potency and efficacy compared to their corresponding small-molecule inhibitors.

Table 3: PROTACs vs. Small-Molecule Inhibitors
TargetPROTACPROTAC EfficacySmall-Molecule InhibitorInhibitor EfficacyComparison HighlightsReference(s)
BET Proteins ARV-771DC50 <5 nM (degradation)JQ1IC50 ~10-100x higher for c-MYC depletionARV-771 is significantly more potent in downregulating c-MYC.
BET Proteins BETd-260Potently suppresses cell viabilityJQ1, HJB-97>1000x less activeBETd-260 shows dramatically increased anti-proliferative activity.
IRAK4 IRAK4 Degrader (Compound 9)DC50 = 36 nM (degradation)PF-06650833Not specified for direct comparisonPROTAC approach aims to overcome limitations of kinase inhibition by targeting scaffolding functions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate PROTAC efficacy.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Western Blot Workflow for PROTAC Efficacy A 1. Cell Treatment: - Seed cells and treat with varying concentrations of PROTAC. B 2. Cell Lysis: - Harvest cells and extract proteins using lysis buffer. A->B C 3. Protein Quantification: - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer: - Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting: - Block membrane and probe with primary and secondary antibodies. E->F G 7. Detection & Analysis: - Visualize protein bands and quantify band intensity to determine degradation. F->G

Figure 2: Standard workflow for Western blot analysis of PROTAC-mediated degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of PROTAC treatment on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solubilization solution.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VH032-based PROTAC in a mouse xenograft model.

In Vivo Xenograft Model Workflow A 1. Cell Implantation: - Subcutaneously inject tumor cells into immunocompromised mice. B 2. Tumor Growth: - Allow tumors to reach a palpable size (e.g., 100-200 mm³). A->B C 3. Animal Randomization: - Randomize mice into treatment and vehicle control groups. B->C D 4. PROTAC Administration: - Administer the PROTAC via a suitable route (e.g., s.c., i.v.) according to the dosing schedule. C->D E 5. Monitoring: - Measure tumor volume and body weight regularly (e.g., 2-3 times per week). D->E F 6. Endpoint Analysis: - At the end of the study, euthanize mice, exise tumors, and weigh them. - Analyze tumors for target degradation (Western blot) and biomarkers (IHC). E->F

Figure 3: General workflow for an in vivo xenograft study to assess PROTAC efficacy.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the VH032-based PROTAC and vehicle control according to the specified dose and schedule (e.g., daily, three times a week).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

Conclusion

VH032-based PROTACs represent a powerful and versatile platform for targeted protein degradation. The data compiled in this guide demonstrates their potential to achieve potent and sustained degradation of a variety of clinically relevant targets, often with superior efficacy compared to traditional inhibitors. The provided protocols and workflows serve as a practical resource for researchers aiming to design, evaluate, and optimize novel VH032-based PROTACs for therapeutic applications. As the field of targeted protein degradation continues to evolve, a systematic and comparative approach to efficacy evaluation will be paramount in advancing these promising molecules from the laboratory to the clinic.

References

A Head-to-Head Comparison of VHL-Based PROTACs: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. By co-opting the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins. Among the various E3 ubiquitin ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has been a popular and effective choice for researchers.[1][2] This guide provides a detailed head-to-head comparison of different VHL-based PROTACs, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this complex landscape.

VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits the VHL E3 ligase, and a linker connecting the two.[3] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] The choice of VHL as the E3 ligase recruiter can significantly influence a PROTAC's degradation profile, selectivity, and overall therapeutic potential.[4]

Quantitative Performance of VHL-Based PROTACs

The efficacy of PROTACs is typically quantified by two key metrics: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several VHL-based PROTACs against various protein targets, often in comparison with PROTACs that utilize the Cereblon (CRBN) E3 ligase.

Comparative Degradation of BRD4
PROTACE3 LigaseTarget ProteinDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)In vivo Efficacy (Tumor Growth Inhibition, %)
MZ1 VHLBRD415>950.540
dBET1 CRBNBRD45>955.280

This table presents data for illustrative purposes, highlighting that while both VHL and CRBN-based PROTACs can effectively degrade BRD4, differences in cell permeability can impact in vivo efficacy. In a study comparing the activity of MZ1 (VHL-based) and dBET1 (CRBN-based) across 56 cell lines, MZ1 was found to be broadly active, whereas dBET1's activity was more variable and often reduced in certain cancer cell lines.

Comparative Degradation of Class I HDACs
PROTACE3 LigaseTarget ProteinDC50 (µM)Dmax (%)Cell Line
Jps016 (tfa) VHLHDAC10.5577HCT116
PROTAC 4 VHLHDAC10.55~100 (at 10 µM)HCT116
Jps016 (tfa) VHLHDAC30.5366HCT116
PROTAC 4 VHLHDAC30.53>50 (at 1 µM)HCT116

This comparison of two VHL-based PROTACs targeting class I HDACs reveals that while they can have similar DC50 values, their maximal degradation capabilities can differ significantly. Notably, PROTAC 4 demonstrated near-complete degradation of HDAC1 and HDAC2 at a 10 µM concentration.

Comparative Degradation of p38α
PROTACE3 LigaseTarget ProteinCell LineDegradation Activity
NR-11c VHLp38αOsteosarcoma (U2OS, MG63, SAOS-2)Potent degradation
NR-7h CRBNp38αOsteosarcoma (U2OS, MG63, SAOS-2)Poor degradation

This study highlights that the choice of E3 ligase can be critical for achieving degradation in specific cellular contexts. The VHL-based PROTAC NR-11c was effective in cell lines where the CRBN-based counterpart was not.

Visualizing PROTAC Mechanisms and Workflows

To better understand the principles behind VHL-based PROTACs and their evaluation, the following diagrams illustrate key processes.

VHL_PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_complex POI-PROTAC-VHL Ternary Complex POI->Ternary_complex Binds PROTAC VHL-based PROTAC PROTAC->Ternary_complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_complex Recruits Ub_POI Ubiquitinated POI Ternary_complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_peptides Proteasome->Degraded_peptides

Figure 1. Mechanism of action for a VHL-based PROTAC.

PROTAC_Evaluation_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture with Target Protein start->cell_culture protac_treatment Treat Cells with PROTAC (Varying Concentrations) cell_culture->protac_treatment cell_lysis Cell Lysis and Protein Extraction protac_treatment->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot quantification Quantify Protein Levels (vs. Loading Control) western_blot->quantification dc50_dmax Calculate DC50 and Dmax quantification->dc50_dmax end End: Performance Characterization dc50_dmax->end

Figure 2. General experimental workflow for PROTAC evaluation.

PROTAC_Comparison_Logic main_topic VHL-based PROTAC Comparison protac_a PROTAC A (e.g., Jps016) main_topic->protac_a protac_b PROTAC B (e.g., PROTAC 4) main_topic->protac_b target Same Target Protein (e.g., HDAC1) protac_a->target protac_b->target dc50 DC50 Comparison target->dc50 dmax Dmax Comparison target->dmax selectivity Selectivity Profile target->selectivity conclusion Determine Optimal PROTAC for Specific Application dc50->conclusion dmax->conclusion selectivity->conclusion

References

Safety Operating Guide

Proper Disposal of VH032-Peg2-NH-boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general principles for the disposal of related chemical compounds. A specific Safety Data Sheet (SDS) for VH032-Peg2-NH-boc was not publicly available at the time of writing. It is imperative to obtain and consult the official SDS from your supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this compound.

This compound is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically as a Boc-modified ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2] Proper handling and disposal are crucial for laboratory safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.[3]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes.

General Disposal Principles

The proper disposal method for this compound depends on its physical state (solid or in solution), quantity, and whether it is mixed with other substances.

  • Polyethylene Glycol (PEG) Moiety: The PEG component of the molecule suggests that it is likely biodegradable and has low toxicity.[1][4] However, it is still crucial to prevent its release into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.

  • Boc-Protected Amine Moiety: The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis. Chemicals with this group are typically disposed of as non-halogenated organic waste.

Never dispose of this compound or its containers down the drain or in the regular trash.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Properly identify the waste as "this compound".

    • Segregate this waste from other waste streams, such as halogenated organic waste, aqueous waste, and sharps.

  • Containerization:

    • Use a dedicated, clearly labeled, and chemically compatible waste container for solid or liquid chemical waste.

    • The container must have a secure, tight-fitting lid.

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other hazard information required by your institution.

  • Handling Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, weighing paper, gloves, and absorbent pads, must be collected in the designated hazardous waste container.

    • Empty containers that held the compound should be treated as hazardous waste as they may retain residue and should not be reused.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be designed to contain potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the accurate chemical name and quantity of the waste.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material to soak up the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place all contaminated materials into the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent.

  • Reporting: Report the spill to your EHS department.

Data Summary

PropertyGeneral InformationCitation
Chemical Name This compound
Chemical Family Boc-protected amine, Polyethylene glycol derivative, VHL ligand
Primary Use Intermediate in PROTAC synthesis
General Toxicity Specific data not available; treat as potentially hazardous. PEG component generally has low toxicity.
Environmental Impact PEG is biodegradable but should not enter wastewater systems.
Primary Disposal Route Incineration via a licensed chemical waste disposal contractor.
Incompatible Disposal Do not dispose of down the drain or in regular trash.

Disposal Workflow

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage and Disposal cluster_3 Spill Response A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect this compound Waste (Pure compound, solutions, contaminated items) B->C D Use a Designated, Labeled, and Sealed Hazardous Waste Container C->D E Store Waste Container in a Secure, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Waste Pickup and Disposal F->G H Spill Occurs I Evacuate and Ventilate H->I J Contain and Absorb Spill I->J K Collect Contaminated Material into Hazardous Waste Container J->K L Decontaminate Spill Area K->L M Report to EHS L->M

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling VH032-Peg2-NH-boc

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for VH032-Peg2-NH-boc

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar potent research chemicals, including PROTACs and VHL ligands. It is imperative to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or aerosols of the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Not generally required if engineering controls are adequate. Use a NIOSH-approved respirator if aerosols may be generated and a fume hood is not available.Prevents inhalation of the compound, particularly in powder form.
Engineering Controls

All handling of the solid compound and the preparation of stock solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper laboratory procedures is critical for safety and to prevent contamination.

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent bench paper.

  • Equilibration : Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : Carefully weigh the desired amount of the solid compound within the chemical fume hood. Avoid creating dust.

  • Solubilization : Add the appropriate solvent (e.g., DMSO) to the solid to prepare a stock solution. Cap the vial securely and vortex or sonicate until fully dissolved.

  • Use in Experiments : When diluting the stock solution or adding it to experimental setups, continue to work within the fume hood.

  • Post-Handling : After use, securely cap the stock solution and store it at the recommended temperature. Decontaminate all surfaces and equipment.

First Aid Measures
HazardFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][2][3] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[1][2]

Core Principles of Disposal
  • Waste Minimization : Order and use only the amount of the chemical required to reduce waste generation.

  • Segregation : All waste contaminated with this compound must be segregated from other laboratory waste streams.

  • Institutional Compliance : Adhere strictly to your institution's Environmental Health and Safety (EHS) hazardous waste disposal procedures.

Step-by-Step Disposal Protocol
  • Waste Identification : Classify all materials that have come into contact with this compound as hazardous chemical waste. This includes:

    • Solid Waste : Contaminated gloves, pipette tips, vials, bench paper, etc.

    • Liquid Waste : Unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.

  • Waste Collection :

    • Solid Waste : Collect in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste : Collect in a compatible, leak-proof container (e.g., a high-density polyethylene bottle) with a secure screw-top cap. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.

  • Labeling : Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage : Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are collected by EHS personnel.

  • Decontamination : Thoroughly decontaminate all non-disposable equipment and surfaces after use. Wipes used for decontamination must be disposed of as solid hazardous waste.

Illustrative Disposal Parameters for Potent Small Molecules

While specific quantitative data for this compound is unavailable, the following table outlines typical parameters to consider for the disposal of similar potent compounds. These must be confirmed with your institution's EHS guidelines.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.Corrosive waste requires special handling and segregation.
Concentration Limits Varies by substance. Even low concentrations can render a solution hazardous.Determines if a solution must be treated as hazardous waste.
Container Type Chemically compatible, sturdy, and leak-proof.Ensures safe storage and transport of waste.
Flash Point Liquids with a flash point below 60°C (140°F) are considered ignitable.Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.

Visual Workflow Guides

The following diagrams illustrate the key operational and disposal workflows for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Equilibrate Vial prep2->handle1 handle2 Weigh Solid handle1->handle2 handle3 Solubilize handle2->handle3 handle4 Use in Experiment handle3->handle4 post1 Store Stock Solution handle4->post1 post2 Decontaminate Surfaces post1->post2 post3 Dispose of Waste post2->post3

Caption: Workflow for Safe Handling of this compound.

G cluster_id Identification & Segregation cluster_collect Collection & Labeling cluster_storage Storage & Pickup id1 Identify Contaminated Items (Solid & Liquid) id2 Segregate Solid Waste id1->id2 id3 Segregate Liquid Waste id1->id3 collect1 Collect in Labeled, Leak-Proof Containers id2->collect1 id3->collect1 storage1 Store in Designated SAA collect1->storage1 storage2 Arrange EHS Pickup storage1->storage2

Caption: Disposal Plan for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.